molecular formula C15H13ClO2 B596093 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone CAS No. 1352318-19-4

1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Cat. No.: B596093
CAS No.: 1352318-19-4
M. Wt: 260.717
InChI Key: GSMSCZFMFKJYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone is a chemical compound belonging to the biphenyl ethanone class. Compounds within this structural class are frequently utilized as key synthetic intermediates and building blocks in organic chemistry and pharmaceutical research . For instance, structurally related ethanone derivatives have been identified as valuable precursors in the synthesis of more complex molecules for various applications . Specific research applications for this exact compound are not fully detailed in the literature, which presents an opportunity for investigative research. Researchers might explore its potential as a precursor in developing pharmacologically active molecules, given that similar chalcone and biphenyl derivatives have shown promise in areas such as antimicrobial agent development . Its structure, featuring a chlorinated and methoxylated biphenyl system, suggests potential for further chemical modification, making it a candidate for use in structure-activity relationship (SAR) studies or in the development of novel compounds with tailored properties. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(4-chloro-2-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10(17)11-4-3-5-12(8-11)14-7-6-13(16)9-15(14)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMSCZFMFKJYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718378
Record name 1-(4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-19-4
Record name Ethanone, 1-(4′-chloro-2′-methoxy[1,1′-biphenyl]-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Biaryl Ketones in Medicinal Chemistry

Biaryl scaffolds are a cornerstone in modern drug discovery, present in numerous approved pharmaceuticals.[1][2][3] This structural motif offers a unique three-dimensional architecture that can effectively interact with biological targets. The rotational restriction around the aryl-aryl bond can lead to atropisomerism, providing a fascinating avenue for exploring stereochemistry-activity relationships.[4] The introduction of a ketone functionality further enhances the molecule's potential through hydrogen bonding capabilities and as a synthetic handle for further derivatization.

The specific substitution pattern of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone, featuring a chlorinated and methoxylated phenyl ring coupled to an acetophenone, presents a compelling target for investigation. The methoxy and chloro substituents can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to target proteins.

Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach

The most logical and efficient synthetic strategy for constructing the biaryl bond in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This Nobel Prize-winning reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.

The proposed retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

Reagents and Materials
ReagentPurposeSupplier (Example)
3-Acetylphenylboronic acidArylating agentSigma-Aldrich, Combi-Blocks
1-Bromo-4-chloro-2-methoxybenzeneAryl halideAlfa Aesar, TCI
Tetrakis(triphenylphosphine)palladium(0)CatalystStrem Chemicals, Sigma-Aldrich
Sodium carbonate (or Cesium carbonate)BaseFisher Scientific, VWR
Toluene/Water or Dioxane/WaterSolvent systemJ.T. Baker, EMD Millipore
Anhydrous Magnesium SulfateDrying agentAcros Organics
Silica Gel (230-400 mesh)Stationary phase for chromatographySorbent Technologies
Ethyl Acetate, HexanesMobile phase for chromatographyPharmco-Aaper
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylphenylboronic acid (1.0 eq), 1-bromo-4-chloro-2-methoxybenzene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and water (or dioxane and water) to the flask. Subsequently, add sodium carbonate (2.0 eq) as an aqueous solution.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Rationale Behind Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings. Its versatility and stability make it a reliable choice for this transformation.

  • Base: An aqueous base like sodium carbonate is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

  • Solvent System: The biphasic solvent system facilitates the dissolution of both the organic substrates and the inorganic base, allowing for an efficient reaction at the interface.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

G cluster_0 Synthetic Workflow A 1. Reaction Setup (Reagents & Catalyst) B 2. Solvent & Base Addition A->B C 3. Inert Atmosphere (N2/Ar Purge) B->C D 4. Reflux & Monitor (TLC) C->D E 5. Work-up (Extraction) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G G cluster_0 Potential Therapeutic Areas A Oncology (Kinase Inhibition) B Inflammation (Enzyme Inhibition) C Neuroscience (Receptor Modulation) D Infectious Diseases (Antimicrobial Activity) Target This compound Target->A Target->B Target->C Target->D

Sources

"1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone molecular weight"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone , a specific biaryl ketone scaffold relevant to medicinal chemistry and drug discovery.

Core Identity & Physicochemical Profiling

Executive Summary

This compound (Formula:


) is a functionalized biaryl ketone. In drug development, this molecule serves as a critical pharmacophore scaffold , particularly in the design of kinase inhibitors and GPCR ligands where the biaryl axis provides the necessary geometric spacing for binding pockets.

The presence of the 2-methoxy group (ortho to the biaryl axis) introduces significant steric influence, restricting rotation around the phenyl-phenyl bond. This "ortho-effect" is a key design element for locking bioactive conformations. The 4-chloro substituent provides a metabolic handle and a lipophilic contact point, while the acetyl group serves as a versatile vector for further derivatization (e.g., condensation to heterocycles).

Physicochemical Specifications

Accurate molecular weight calculations are prerequisite for analytical validation (LC-MS) and stoichiometry.

Molecular Weight & Formula
PropertyValueNotes
Chemical Formula

Average Molecular Weight 260.72 g/mol Used for molarity calculations.
Monoisotopic Mass 260.0604 Da Based on

. Crucial for HRMS.
Exact Mass (M+2) 262.0575 Da Corresponds to

isotope.
Heavy Atom Count 18
ClogP (Estimated) 3.8 ± 0.4Highly lipophilic due to biaryl/chloro nature.
Topological Polar Surface Area 26.3 Ų(Ketone + Ether oxygen). Good membrane permeability.
Isotopic Signature (Mass Spectrometry)

Due to the presence of a single Chlorine atom, the mass spectrum will exhibit a characteristic 3:1 intensity ratio between the molecular ion (


) and the isotope peak (

).
  • M Peak (m/z 260.1): 100% Relative Intensity

  • M+2 Peak (m/z 262.1): ~32% Relative Intensity

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing this unsymmetrical biaryl system is the Palladium-catalyzed Suzuki-Miyaura coupling. The steric hindrance introduced by the ortho-methoxy group requires a catalyst system capable of oxidative addition into hindered substrates.

Reaction Scheme Logic

We utilize 3-bromoacetophenone as the electrophile and (4-chloro-2-methoxyphenyl)boronic acid as the nucleophile.

  • Note: The reverse coupling (Boronic acid on the acetyl ring) is also viable but 3-bromoacetophenone is a cheaper, standard commodity chemical.

Protocol: High-Throughput Compatible Synthesis

Reagents:

  • Aryl Halide: 3-Bromoacetophenone (1.0 equiv)

  • Boronic Acid: (4-Chloro-2-methoxyphenyl)boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate dppf ligand prevents rapid catalyst decomposition and handles steric bulk better than

      
      .
      
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the aryl halide, boronic acid, and Pd catalyst. Seal and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
    .
    
  • Activation: Heat the biphasic mixture to 90°C with vigorous stirring (1000 rpm) to ensure phase transfer.

  • Monitoring: Monitor via LC-MS or TLC (Hexane/EtOAc 4:1). Reaction typically completes in 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Target: The product is less polar than the boronic acid but slightly more polar than the starting bromide.

Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this hindered biaryl formation.

SuzukiCoupling Start Start: 3-Bromoacetophenone OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd Pd(0) TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet + Boronic Acid + Base (OH-) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Complex RedElim->OxAdd Cycle Repeats Product Product: 1-[3-(4-Chloro-2-methoxyphenyl) phenyl]ethanone RedElim->Product Regenerate Pd(0)

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl ketone.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic markers.

NMR (400 MHz, ) Expectations
  • Acetyl Methyl: A sharp singlet (

    
     ~2.65 ppm, 3H).
    
  • Methoxy Group: A sharp singlet (

    
     ~3.80 ppm, 3H).
    
  • Aromatic Region (Biaryl):

    • Ring A (Acetyl-bearing): Look for a triplet at position 2 (isolated between substituents) around

      
       8.1 ppm.
      
    • Ring B (Chloro-methoxy): The proton at position 6 (next to the biaryl bond) will show a doublet (

      
       ~7.3 ppm) with meta-coupling.
      
    • Ortho-Effect: The chemical shift of protons near the biaryl axis may be shielded/deshielded depending on the twist angle caused by the methoxy group.

Mass Spectrometry (LC-MS) Decision Tree

Use this logic flow to confirm product identity during high-throughput screening.

MSDecision Input Inject Sample (LC-MS) CheckMW Is Major Peak m/z 260-261? Input->CheckMW CheckIso Is M+2 (m/z 262) present at ~30% intensity? CheckMW->CheckIso Yes FailMW FAIL: Check Starting Materials CheckMW->FailMW No CheckFrag Fragment: Loss of Methyl? (m/z ~245) CheckIso->CheckFrag Yes FailIso FAIL: Dechlorination occurred or wrong halide used CheckIso->FailIso No (<5% intensity) Valid CONFIRMED: Target Biaryl Ketone CheckFrag->Valid Yes

Figure 2: LC-MS validation logic for chlorinated biaryl identification.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 3'-Chloro-4'-methoxyacetophenone" (Structural Analog Reference). PubChem. Link

A Technical Guide to 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of the biaryl ketone, 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, a validated synthetic route via Suzuki-Miyaura cross-coupling, and robust analytical characterization methods. Furthermore, it explores the significance of the acetophenone motif as a valuable scaffold in medicinal chemistry, positioning the title compound as a key intermediate for the synthesis of complex pharmacological agents.

Chemical Identity and Properties

IUPAC Nomenclature and Structural Analysis

The formal IUPAC name for the compound is This compound . This nomenclature precisely describes its structure: an ethanone (acetyl group) attached to the 3-position of a phenyl ring, which is itself substituted at the 3-position with a 4-chloro-2-methoxyphenyl group. This biaryl structure is a common motif in pharmacologically active molecules.

The compound is a derivative of acetophenone, which is the simplest aromatic ketone. The specific substitution pattern—a chloro group at the 4-position and a methoxy group at the 2-position of one phenyl ring, linked to the meta-position of an acetophenone—creates a sterically hindered and electronically distinct molecule with potential for diverse chemical transformations.

Physicochemical Properties

A summary of the key computed and experimental properties of related structural analogs is presented below. These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
Molecular Formula C₁₅H₁₃ClO₂PubChem
Molecular Weight 260.71 g/mol PubChem
Canonical SMILES CC(=O)C1=CC(=CC=C1)C2=C(C=C(C=C2)Cl)OCPubChem
InChIKey JNNKBNAEBIMZBA-UHFFFAOYSA-NPubChem
Topological Polar Surface Area 35.5 ŲPubChem
Rotatable Bond Count 4PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem

Synthesis and Mechanistic Insights

The construction of the C(sp²)-C(sp²) bond between the two aryl rings is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required reagents.[2][3]

Retrosynthetic Analysis & Strategic Rationale

The retrosynthetic strategy involves disconnecting the biaryl bond, leading to two key synthons: an aryl halide and an arylboronic acid. Two primary routes are feasible:

  • Route A: Coupling of (3-acetylphenyl)boronic acid with 1-bromo-4-chloro-2-methoxybenzene.

  • Route B: Coupling of 3-bromoacetophenone with (4-chloro-2-methoxyphenyl)boronic acid.

Route A is often preferred. The rationale for this choice is based on the electronic properties of the coupling partners. The acetyl group on the boronic acid is electron-withdrawing, which can sometimes slow down the transmetalation step. However, aryl bromides are generally reactive and stable coupling partners. This route ensures the sensitive boronic acid functionality is on the more commercially accessible acetophenone fragment.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a robust, lab-scale synthesis of the title compound.

Materials:

  • (3-Acetylphenyl)boronic acid (1.0 equiv.)

  • 1-Bromo-4-chloro-2-methoxybenzene (1.05 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

  • Triphenylphosphine [PPh₃] (0.08 equiv.)

  • Potassium carbonate [K₂CO₃] (3.0 equiv.)

  • Toluene (solvent)

  • Water (co-solvent)

Step-by-Step Procedure:

  • Vessel Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add (3-acetylphenyl)boronic acid, 1-bromo-4-chloro-2-methoxybenzene, and potassium carbonate.[4]

  • Catalyst Addition: Add palladium(II) acetate and triphenylphosphine to the flask. The use of a phosphine ligand is crucial to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.[5]

  • Solvent Addition: Add toluene and water to the flask in a 4:1 ratio. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid for transmetalation.[6]

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Catalyst System & Base cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product A (3-Acetylphenyl)boronic acid G Suzuki-Miyaura Cross-Coupling A->G B 1-Bromo-4-chloro-2-methoxybenzene B->G C Pd(OAc)₂ / PPh₃ C->G D K₂CO₃ D->G E Toluene/Water E->G F Reflux, 4-8h F->G H 1-[3-(4-Chloro-2-methoxyphenyl) -phenyl]ethanone G->H

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system.

  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom. The spectra should show distinct signals for the aromatic protons, the methoxy group, and the acetyl methyl group, with characteristic splitting patterns and chemical shifts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition to within a few parts per million. The mass spectrum for a related compound shows the expected molecular ion peak.[7]

  • Infrared (IR) Spectroscopy: Identifies key functional groups. A strong absorption band around 1680 cm⁻¹ is indicative of the aromatic ketone carbonyl stretch. Bands corresponding to C-O (ether) and C-Cl bonds will also be present.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound. A single sharp peak on multiple solvent systems indicates a high degree of purity.

Integrated Characterization Workflow

G cluster_purity Purity Analysis cluster_structure Structural Elucidation Synthesis Synthesized Product HPLC HPLC Synthesis->HPLC NMR NMR (¹H, ¹³C) Synthesis->NMR MS Mass Spec (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR Purity Purity > 98%? Structure Structure Correct? Purity->Structure If Yes Final Validated Compound Structure->Final If Yes HPLC->Purity NMR->Structure MS->Structure IR->Structure

Caption: Integrated workflow for analytical validation.

Applications in Research and Drug Development

Substituted acetophenones are versatile building blocks in medicinal chemistry.[8] Their utility stems from the reactivity of the ketone, which allows for a wide range of chemical modifications to produce more complex molecules.

  • Scaffold for Drug Discovery: The biaryl acetophenone core is a privileged structure found in numerous biologically active compounds. It serves as a foundational scaffold for developing agents targeting various diseases.[9][10]

  • Intermediate for Heterocycle Synthesis: The acetyl group is an excellent handle for constructing heterocyclic rings, such as pyrimidines, pyrroles, and quinolones, which are prevalent in pharmaceuticals.[8] For instance, acetovanillone, a structurally related compound, is a key starting material for the antipsychotic drug Iloperidone.[11]

  • Probing Structure-Activity Relationships (SAR): The title compound, with its specific substitution pattern, can be used in diversity-oriented synthesis to generate libraries of related compounds.[12] These libraries are invaluable for probing SAR, helping researchers to understand how molecular modifications affect biological activity and to optimize lead compounds.

The presence of the chloro and methoxy groups provides specific steric and electronic properties that can be exploited to fine-tune interactions with biological targets, making this compound a valuable intermediate for the development of novel therapeutic agents.

References

  • Vertex AI Search. (n.d.). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. ResearchGate.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-chloro-4-methoxyphenyl)- (CAS 37612-52-5).
  • ACS Publications. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • PMC. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Semantic Scholar. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • PubMed Central. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • Organic Syntheses. (2024). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition.
  • NIST WebBook. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-.
  • PubChem. (n.d.). 1-(2-((4-Chlorophenyl)methoxy)phenyl)ethan-1-one.
  • Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.

Sources

"Chemical structure of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Executive Summary This technical guide provides a comprehensive structural, synthetic, and analytical profile of This compound .[1] As a meta-substituted biaryl ethanone, this scaffold represents a critical chemical space in medicinal chemistry, often serving as a precursor for kinase inhibitors or a core fragment in GPCR ligand design. This document outlines the rigorous protocols for its synthesis via Suzuki-Miyaura cross-coupling, its physicochemical characterization, and self-validating analytical workflows.[1]

Part 1: Structural Anatomy & Physicochemical Profile

The molecule features a biaryl core with an acetyl handle, providing vectors for further diversification (e.g., reductive amination, condensation). The ortho-methoxy group on the distal ring induces a specific torsion angle (


), breaking planarity and influencing binding pocket fit.[1]
Chemical Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula

Molecular Weight 260.72 g/mol
SMILES CC(=O)c1cccc(c1)-c2ccc(Cl)cc2OC
Key Moieties Acetyl (H-bond acceptor), Methoxy (EDG/Steric), Chloro (Lipophilic/EWG)
Computed Physicochemical Properties (In Silico)
DescriptorValue (Est.)Significance in Drug Design
cLogP 3.8 - 4.2High lipophilicity; likely requires formulation aids (e.g., DMSO/Solutol).[1]
TPSA 26.3

High membrane permeability (CNS penetrant potential).
H-Bond Donors 0No protic hydrogens; good metabolic stability against glucuronidation.[1]
Rotatable Bonds 3Biaryl axis + Acetyl + Methoxy; limited conformational entropy.

Part 2: Synthetic Architecture (Suzuki-Miyaura Coupling)[1]

Expertise & Causality: The most robust route to this biaryl system is the Suzuki-Miyaura cross-coupling .[1][2] We prioritize coupling 3-acetylphenylboronic acid (Nucleophile) with 1-bromo-4-chloro-2-methoxybenzene (Electrophile).[1]

  • Why this direction? The electron-withdrawing acetyl group on the boronic acid makes the C-B bond slightly more labile to transmetallation, while the electron-donating methoxy group on the aryl halide deactivates the C-Br bond slightly.[1] However, oxidative addition to the aryl bromide is generally faster than to the aryl chloride, ensuring the chloro substituent remains intact (chemoselectivity).

Reaction Workflow Diagram

SuzukiCoupling Start1 3-Acetylphenylboronic acid (Nucleophile) Trans Transmetallation (Boron to Palladium) Start1->Trans Activation by Base Start2 1-Bromo-4-chloro-2-methoxybenzene (Electrophile) Inter Oxidative Addition (Pd Insertion) Start2->Inter Fast Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2M) Cat->Inter Inter->Trans RedElim Reductive Elimination (C-C Bond Formation) Trans->RedElim RedElim->Cat Regenerate Pd(0) Product Target Biaryl: This compound RedElim->Product

Caption: Catalytic cycle prioritizing chemoselective retention of the 4-chloro substituent.

Step-by-Step Protocol
  • Reagent Loading:

    • In a 50 mL Schlenk flask, charge 1-bromo-4-chloro-2-methoxybenzene (1.0 equiv, 5.0 mmol) and 3-acetylphenylboronic acid (1.2 equiv, 6.0 mmol).

    • Add catalyst:

      
        (0.05 equiv, 5 mol%). Note: Tetrakis is preferred over 
      
      
      
      here to prevent "homocoupling" side reactions.
  • Solvent System:

    • Add degassed DME (Dimethoxyethane) (20 mL) and 2M aqueous

      
        (10 mL).
      
    • Causality: The biphasic system ensures solubility of the inorganic base while DME solubilizes the organic reactants.

  • Reaction:

    • Reflux at

      
        under Nitrogen atmosphere for 12 hours.
      
    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The boronic acid stays at the baseline; the product will move to

      
      .[1]
      
  • Work-up:

    • Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Column Chromatography (

      
      , Gradient 0-20% EtOAc in Hexanes).[1]
      

Part 3: Spectroscopic Characterization (Self-Validating)[1]

To ensure Trustworthiness , the structure must be validated not just by "matching peaks" but by confirming the specific regiochemistry (i.e., proving the coupling happened at the correct position and the Chloro group is intact).

NMR Prediction & Interpretation (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentValidation Logic
2.65 Singlet3HAcetyl

Confirms ketone presence.[1]
3.82 Singlet3HMethoxy

Confirms Ring B incorporation.[1]
7.00 Doublet (

Hz)
1HRing B (

)
Ortho to OMe, meta to Cl. Small coupling confirms 1,2,4-subst.
7.05 dd (

Hz)
1HRing B (

)
Ortho to Cl.
7.30 Doublet (

Hz)
1HRing B (

)
Ortho to biaryl bond.[1]
7.55 Triplet (

Hz)
1HRing A (

)
Characteristic of meta-substituted ring.[1]
7.75 Doublet1HRing A (

)
Adjacent to biaryl bond.
7.95 Doublet1HRing A (

)
Adjacent to Acetyl.
8.15 Singlet (broad)1HRing A (

)
Isolated between Acetyl and Biaryl bond.[1] Diagnostic Peak.

Self-Validation Check:

  • The "Acetyl" Test: If the singlet at 2.65 ppm is missing, the reaction failed or the acetyl group was reduced.

  • The "Chloro" Integrity: Mass Spectrometry (MS) must show a characteristic 3:1 Isotope Ratio (

    
     at 260, 
    
    
    
    at 262) due to
    
    
    and
    
    
    .[1] If this ratio is 1:1 (Bromo) or missing (De-halogenated), the synthesis is flawed.

Part 4: Metabolic & Medicinal Implications

Understanding the stability of this scaffold is crucial for drug development. The biaryl axis is metabolically robust, but the substituents are liabilities.

Metabolic Liability Diagram

Metabolism Parent Parent Molecule (Active) Met1 Metabolite M1 (O-Demethylation) Parent->Met1 CYP2D6 (Major Route) Met2 Metabolite M2 (Ketone Reduction) Parent->Met2 Aldo-Keto Reductase (Chiral Alcohol Formation) Met3 Metabolite M3 (Glucuronidation) Met2->Met3 UGT (Phase II)

Caption: Predicted metabolic hotspots.[1] O-demethylation exposes a phenolic handle for rapid clearance.[1]

Structural Activity Relationship (SAR) Notes
  • Atropisomerism: The ortho-methoxy group creates a rotational barrier.[1] While likely not high enough to separate isomers at room temperature (barrier

    
     kcal/mol), it restricts the "flat" conformation, potentially improving selectivity for kinases that prefer twisted ligands.
    
  • Electronic Push-Pull: The electron-poor Ring A (Acetyl) and electron-rich Ring B (Methoxy) create a dipole moment across the biaryl axis, which can be exploited for specific electrostatic interactions in protein binding pockets.[1]

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Biaryl Scaffolds in Medicinal Chemistry: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003).[3] The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link][1]

  • NMR Prediction & Data Verification: National Institute of Standards and Technology (NIST). (2023).[1][4] NIST Chemistry WebBook, SRD 69. [Link]

  • General Synthesis of Acetyl-Biaryls: Leadbeater, N. E., & Marco, M. (2003). Transition-metal-free Suzuki-type coupling reactions.[1] Angewandte Chemie International Edition, 42(12), 1407-1409.[1] [Link][1]

Sources

Advanced Technical Guide: Substituted Acetophenones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on Substituted Acetophenones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted acetophenones (


) represent a cornerstone scaffold in organic synthesis and medicinal chemistry. As the simplest aromatic ketone, the acetophenone moiety serves as a critical intermediate for a vast array of pharmacophores, including chalcones, flavonoids, and heterocyclic therapeutics. This guide synthesizes current literature on the synthesis, reactivity, and pharmaceutical application of substituted acetophenones, providing actionable protocols and mechanistic insights for the bench scientist.

Structural Significance in Medicinal Chemistry

The acetophenone structure offers a unique balance of lipophilicity and reactivity. The ketone carbonyl acts as a versatile electrophile for nucleophilic attack (e.g., Grignard addition, reduction) and a nucleophile at the


-carbon (e.g., aldol condensation).
Key Pharmacological Attributes[1][2][3]
  • Lipophilicity: The phenyl ring enhances membrane permeability, crucial for bioavailability.

  • Hydrogen Bonding: The carbonyl oxygen serves as a hydrogen bond acceptor, facilitating interaction with receptor pockets (e.g., kinase domains).

  • Metabolic Stability: While the ketone is subject to reduction, the aromatic ring provides a stable core that can be substituted to modulate metabolic half-life.

Synthetic Methodologies: From Classical to Green Chemistry

The synthesis of substituted acetophenones has evolved from stoichiometric, waste-heavy processes to catalytic and green alternatives.

Friedel-Crafts Acylation (The Gold Standard)

The most prevalent method remains the Friedel-Crafts acylation of benzene derivatives.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Reagents: Acyl chloride or acetic anhydride with a Lewis acid catalyst (

    
    , 
    
    
    
    ).
  • Causality: The Lewis acid coordinates with the acylating agent to generate the acylium ion (

    
    ), a potent electrophile.
    
  • Limitation: Requires stoichiometric amounts of catalyst due to complexation with the product ketone.

Green Chemistry Approaches

Recent literature emphasizes sustainability:

  • Heck Reaction: Palladium or Nickel-catalyzed arylation of vinyl ethers (e.g., butyl vinyl ether) followed by hydrolysis. This avoids the generation of acidic waste associated with Friedel-Crafts.

  • Biocatalysis: Use of transaminases to convert methylbenzylamine to acetophenone, offering high enantioselectivity for chiral derivatives.

  • Solvent-Free Methods: Ultrasound-assisted acylation using methane sulfonic acid (MSA) on silica support.

Table 1: Comparative Analysis of Synthetic Routes
MethodReagentsAtom EconomyKey AdvantageKey Limitation
Friedel-Crafts

+

LowHigh reliability; well-understood mechanismStoichiometric waste; moisture sensitive
Heck Arylation Aryl halide + Vinyl ether + Pd/NiHighTolerates sensitive functional groupsCost of transition metal catalysts
Biocatalytic Transaminase + AmineHighEnantioselective potential; GreenEnzyme stability; substrate specificity
Aerobic Oxidation Ethylbenzene +

HighIndustrial scalability (Hock Process)Harsh conditions; radical mechanism control

Mechanistic Visualization: Friedel-Crafts Acylation

The following diagram illustrates the generation of the acylium ion and the subsequent electrophilic attack, a fundamental pathway for synthesizing the acetophenone core.

FriedelCraftsMechanism AcylChloride Acyl Chloride (R-COCl) Complex Lewis Acid Complex [R-CO-Cl-AlCl3] AcylChloride->Complex Coordination LewisAcid Lewis Acid (AlCl3) LewisAcid->Complex Acylium Acylium Ion (R-C≡O+) Complex->Acylium Ionization SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Electrophilic Attack Benzene Benzene Derivative (Ar-H) Benzene->SigmaComplex Product Substituted Acetophenone SigmaComplex->Product Deprotonation (Aromatization) Byproduct HCl + AlCl3 SigmaComplex->Byproduct

Figure 1: Mechanistic pathway of Friedel-Crafts Acylation showing the generation of the active electrophile (Acylium Ion).

Reactivity & Pharmaceutical Applications[1][2][3][5]

Substituted acetophenones are rarely the end product; they are "chemical chameleons" used to access complex scaffolds.

The Claisen-Schmidt Condensation (Chalcones)

Reaction with aromatic aldehydes yields chalcones (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-unsaturated ketones).[2]
  • Significance: Chalcones are precursors to flavonoids and pyrazolines.

  • Drug Relevance: The enone system is a Michael acceptor, capable of alkylating cysteine residues in proteins (e.g., covalent kinase inhibitors).

Pharmaceutical Case Studies
  • Zolpidem (Ambien): A sedative-hypnotic synthesized via an acetophenone derivative intermediate.

  • Cinacalcet: A calcimimetic agent where the acetophenone core is reduced and coupled.

  • Apocynin: A naturally occurring acetophenone (4-hydroxy-3-methoxyacetophenone) with NADPH oxidase inhibitory activity.

Table 2: Key Biological Activities of Acetophenone Derivatives
Derivative ClassTarget/ActivityRepresentative CompoundReference
Chalcones Antimicrobial / AnticancerLicochalcone A[1], [3]
Hydrazones Antitubercular / Antiviral4-HPP Derivatives[2]
Mannich Bases Cytotoxicity (Anti-tumor)

-amino ketones
[4]
Simple Phenolics Anti-inflammatoryPaeonol[5]

Experimental Protocols

Protocol A: Synthesis of Chalcones via Claisen-Schmidt Condensation

A robust, self-validating protocol for converting substituted acetophenones to chalcones.

Objective: Synthesize (E)-1,3-diphenylprop-2-en-1-one (Chalcone). Reaction:



Reagents:

  • Substituted Acetophenone (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • Sodium Hydroxide (NaOH) (40% aqueous solution, 5 mL)

  • Ethanol (95%, 15 mL)

  • Ice water / Dilute HCl (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 15 mL of ethanol.

    • Expert Note: Ethanol is chosen to solubilize the organic reactants while allowing the inorganic base to interact.

  • Initiation: Place the flask in an ice bath (

    
    ). Add the 40% NaOH solution dropwise over 5 minutes with vigorous stirring.
    
    • Causality: Low temperature prevents polymerization of the aldehyde (Cannizzaro reaction side-product) and controls the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

    • Validation: Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).[3][4] The product typically appears as a distinct UV-active spot with a lower

      
       than the aldehyde but higher than the ketone.
      
  • Workup: Pour the reaction mixture into 100 mL of crushed ice water with vigorous stirring. The chalcone should precipitate as a solid.

    • pH Adjustment: If the product is oily or does not precipitate, neutralize carefully with dilute HCl to pH ~7 to protonate any phenolate intermediates.

  • Purification: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol.

Protocol B: Acetophenone-to-Drug Workflow Visualization

DrugDiscoveryWorkflow Start Substituted Acetophenone (Starting Material) Step1A Claisen-Schmidt Condensation (+ Aldehyde) Start->Step1A Step1B Asymmetric Reduction (Biocatalysis/Chiral Cat.) Start->Step1B Step1C Mannich Reaction (+ Amine + Formaldehyde) Start->Step1C InterA Chalcone Scaffold (α,β-unsaturated) Step1A->InterA DrugA Flavonoids / Pyrazolines (Anticancer/Antimicrobial) InterA->DrugA InterB Chiral Alcohols (1-phenylethanol) Step1B->InterB DrugB Cinacalcet / Prozac analogs (CNS Agents) InterB->DrugB InterC β-Amino Ketones Step1C->InterC DrugC Cytotoxic Agents (Prodrugs) InterC->DrugC

Figure 2: Strategic divergence points for acetophenone scaffolds in pharmaceutical synthesis.

References

  • BenchChem. (2025).[3] Experimental protocol for chalcone synthesis and characterization. Retrieved from

  • Rasayan Journal of Chemistry. (2025). Bioactive Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-Pyrrolo[2,3-d]Pyrimidine. Retrieved from

  • National Institutes of Health (PMC). (2023). Synthesis of Chalcones: An Improved High-Yield Protocol. Retrieved from

  • ChemicalBook. (2023).[5] Acetophenone: Applications, Pharmacokinetics and Synthesis. Retrieved from

  • MDPI. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from

  • Alfa Chemistry. (n.d.). Synthesis of Acetophenone by Friedel-Crafts Reaction. Retrieved from

Sources

The Chloro-Methoxyphenyl Pharmacophore: Structural Synergies in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of Chloro-Methoxyphenyl Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.

Executive Summary: The "Push-Pull" Paradigm

The chloro-methoxyphenyl moiety represents a privileged substructure in medicinal chemistry, frequently utilized to optimize ligand-protein interactions.[1] Its efficacy stems from the synergistic interplay between the chloro group (a lipophilic, electron-withdrawing group with a potential


-hole) and the methoxy group  (an electron-donating, hydrogen-bond acceptor).[1]

This guide analyzes the biological potential of this pharmacophore, moving beyond simple screening data to explore the structural mechanics that drive potency in oncology (tubulin/kinase inhibition) and infectious disease (enzyme inactivation).

Structural Significance & SAR Logic

To design effective derivatives, one must understand the atomic-level contributions of the substituents.

The "Magic Chloro" Effect
  • Electronic Modulation: Chlorine is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M).[1] In the para position, it often blocks metabolic oxidation (CYP450 protection).

  • The

    
    -Hole:  Unlike fluorine, chlorine possesses a region of positive electrostatic potential on its outer surface (the 
    
    
    
    -hole), allowing it to engage in halogen bonding with backbone carbonyls or nucleophilic side chains (e.g., Ser, Thr).[1]
  • Lipophilicity: The Cl-substituent increases LogP, enhancing membrane permeability and hydrophobic pocket occupancy.

The Methoxy Anchor
  • Hydrogen Bonding: The oxygen atom serves as a weak H-bond acceptor.

  • Conformational Locking: The methyl group introduces steric bulk, often forcing the biaryl system into a twisted conformation that mimics the bioactive state of natural products like combretastatin A-4.

SAR Visualization (DOT)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a generic chloro-methoxyphenyl scaffold.

SAR_Logic Core Phenyl Ring (Scaffold) Cl_Group Chloro (-Cl) (Meta/Para) Core->Cl_Group OMe_Group Methoxy (-OMe) (Ortho/Para) Core->OMe_Group Lipophilicity Increased LogP (Membrane Permeability) Cl_Group->Lipophilicity Metabolism Metabolic Blockade (CYP450 Stability) Cl_Group->Metabolism HalogenBond Halogen Bonding (σ-hole interaction) Cl_Group->HalogenBond H_Bond H-Bond Acceptor (Target Binding) OMe_Group->H_Bond Steric Conformational Twist (Bioactive Shape) OMe_Group->Steric

Figure 1: SAR logic map detailing the physicochemical contributions of Chloro and Methoxy substituents.[1]

Therapeutic Applications & Mechanisms[1]

Oncology: Tubulin Polymerization Inhibition

Chloro-methoxyphenyl chalcones and pyrazoles frequently act as colchicine-site binders .

  • Mechanism: The trimethoxyphenyl ring of colchicine is mimicked by the methoxyphenyl moiety, while the chlorophenyl ring occupies the hydrophobic accessory pocket.

  • Result: Disruption of microtubule dynamics

    
     G2/M phase arrest 
    
    
    
    Apoptosis.

Quantitative Data: Cytotoxicity Profile (IC50 in


M) 
Representative data derived from chalcone derivatives [1][3].[1]
Compound ClassCell LineTargetIC50 (

M)
Notes
Chalcone (4-Cl, 3,4,5-OMe) HepG2 (Liver)Tubulin0.02Potent nanomolar activity; mimics Combretastatin A4.[1]
Chalcone (4-Cl, 4-OMe) HCT116 (Colon)WNT/DVL17.1Induces ROS production; inhibits WNT signaling [6].[1]
Pyrimidine (5-Cl, 3-OMe) K562 (Leukemia)HDAC0.21High selectivity for HDAC3 over HDAC6 [4].[1][2]
Chlorin e6 (4-OMe) HepG2PDT (Singlet O2)N/AHigh phototoxicity; low dark toxicity [5].[1][3]
Antimicrobial: DNA Gyrase & Cell Wall Synthesis

Derivatives often target bacterial DNA gyrase (topoisomerase II).[1] The chloro group enhances penetration through the lipophilic bacterial cell wall (especially in Gram-positive strains like S. aureus), while the methoxy group interacts with the ATP-binding pocket of the enzyme.

Experimental Workflows (The "How")

Synthesis Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of a representative chalcone: (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.[1][4]

Rationale: Base-catalyzed aldol condensation followed by dehydration is the most atom-economical route for this scaffold.

Step-by-Step Protocol:

  • Reagents:

    • 4-Methoxyacetophenone (10 mmol, 1.0 eq)[1]

    • 4-Chlorobenzaldehyde (10 mmol, 1.0 eq)[1]

    • Ethanol (95%, 20 mL)

    • Sodium Hydroxide (NaOH, 40% aq. solution, 5 mL)

  • Procedure:

    • Dissolve the ketone and aldehyde in ethanol in a 50 mL round-bottom flask.

    • Add the NaOH solution dropwise at 0°C (ice bath) to prevent side reactions (Cannizzaro).

    • Stir vigorously at room temperature (25°C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Self-Validation Check: The mixture should precipitate a solid (the chalcone) as the reaction proceeds. If no solid forms, cool to 4°C.

  • Work-up:

    • Pour the reaction mixture into crushed ice/water (100 mL) and acidify slightly with 1M HCl (to neutralize base).

    • Filter the precipitate and wash with cold water (3x) and cold ethanol (1x).

    • Recrystallization: Purify using hot ethanol or EtOAc/Hexane to remove unreacted aldehyde.

  • Yield Expectation: 85–95%. Yellow crystalline solid.

Synthesis Workflow Visualization (DOT)

Synthesis_Flow R1 4-Methoxyacetophenone (Ketone) Mix Dissolve in EtOH (0°C) R1->Mix R2 4-Chlorobenzaldehyde (Aldehyde) R2->Mix Cat Add 40% NaOH (Base Catalyst) Mix->Cat React Stir 6-12h @ RT (Aldol Condensation + Dehydration) Cat->React Check TLC Check (Hex:EtOAc 4:1) React->Check Check->React Incomplete Quench Pour into Ice/Water Acidify (HCl) Check->Quench Complete Filter Filtration & Wash Quench->Filter Purify Recrystallization (EtOH) Filter->Purify Product Target Chalcone (>90% Yield) Purify->Product

Figure 2: Step-by-step workflow for the Claisen-Schmidt condensation of chloro-methoxyphenyl derivatives.

Biological Assay: Tubulin Polymerization (In Vitro)

To confirm the mechanism of action, a tubulin polymerization assay is superior to simple cytotoxicity (MTT).

Protocol:

  • Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (1–10

    
    M) to the tubulin solution at 4°C.
    
  • Measurement: Transfer to a pre-warmed (37°C) spectrophotometer cuvette.

  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Interpretation: Polymerization increases turbidity (absorbance). An effective inhibitor will show a flat line (similar to Colchicine control), while the vehicle control will show a sigmoidal growth curve.

Mechanistic Pathway: Apoptosis Induction

The following diagram details how these derivatives translate molecular binding into cell death.

Mechanism Drug Chloro-Methoxyphenyl Derivative Tubulin Tubulin Dimers (Colchicine Site) Drug->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Cascade Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 3: Pathway illustrating the cascade from tubulin binding to apoptotic cell death.[1]

References

  • Synthesis and biological evaluation of simple methoxylated chalcones as anticancer, anti-inflammatory and antioxidant agents. Source: PubMed / NIH URL:[1][Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Source: Drug Hunter URL:[Link]

  • Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. Source: PMC / NIH URL:[1][Link][1]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Source: PMC / NIH URL:[1][Link]

  • Anti-tumor evaluation of a novel methoxyphenyl substituted chlorin photosensitizer for photodynamic therapy. Source: PubMed URL:[1][Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Source: MDPI URL:[Link][1]

Sources

Methodological & Application

Application Note: Synthesis of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone (Target Molecule TM-1 ). The synthesis utilizes a chemoselective Suzuki-Miyaura cross-coupling strategy, exploiting the reactivity difference between aryl bromide and aryl chloride functionalities. This guide is designed for medicinal chemists requiring high-purity biaryl scaffolds with specific halogen handles for downstream diversification.

Retrosynthetic Analysis & Strategy

The target molecule features a biaryl core decorated with an acetyl group, a methoxy ether, and a chlorine atom. The most robust disconnection is the biaryl C–C bond.

Strategic Logic
  • Disconnection: The biaryl bond is cleaved to reveal two potential coupling partners.

  • Chemoselectivity: The key challenge is preserving the chlorine atom (C-Cl) while engaging the coupling site. We utilize 1-bromo-4-chloro-2-methoxybenzene as the electrophile. Palladium(0) catalysts undergo oxidative addition significantly faster with aryl bromides than aryl chlorides, ensuring the C-Cl bond remains intact.

  • Partner Selection:

    • Electrophile (A): 1-Bromo-4-chloro-2-methoxybenzene.

    • Nucleophile (B): 3-Acetylphenylboronic acid.

Retrosynthesis Target Target Molecule This compound Bond Biaryl Bond Disconnection Target->Bond Suzuki Coupling FragA Electrophile 1-Bromo-4-chloro-2-methoxybenzene Bond->FragA FragB Nucleophile 3-Acetylphenylboronic acid Bond->FragB

Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly of the biaryl core.

Experimental Design Considerations

Catalyst Selection
  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is selected.[1] It is a robust, general-purpose catalyst for aryl bromide couplings.

  • Alternative: If steric hindrance from the ortho-methoxy group reduces yield, Pd(dppf)Cl₂ is the recommended alternative due to its wider bite angle and stability.

Solvent & Base System
  • Solvent: A biphasic mixture of DME (Dimethoxyethane) and Water (3:1) or Toluene/Ethanol/Water (4:1:1). The presence of water is critical for the transmetallation step involving the boronic acid.

  • Base: Na₂CO₃ (Sodium Carbonate) is preferred over stronger bases (like K₃PO₄) to prevent potential aldol condensation side reactions involving the acetyl group.

Chemoselectivity Profile

The reaction relies on the kinetic differentiation of leaving groups:



By maintaining the reaction temperature at mild reflux (~80°C) and avoiding electron-rich, bulky ligands that activate chlorides (e.g., Buchwald ligands), the C-Cl bond is preserved.

Detailed Synthesis Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3][4]AmountRole
1-Bromo-4-chloro-2-methoxybenzene 221.481.02.21 g (10 mmol)Electrophile
3-Acetylphenylboronic acid 163.971.21.97 g (12 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.03346 mg (3 mol%)Catalyst
Na₂CO₃ 105.992.52.65 g (25 mmol)Base
DME (Dimethoxyethane) --40 mLSolvent
Distilled Water --15 mLCo-solvent
Step-by-Step Procedure
  • Degassing (Critical Step):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine DME (40 mL) and Water (15 mL).

    • Sparge the solvent mixture with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen. Note: Oxygen causes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst.

  • Reaction Assembly:

    • Add 1-Bromo-4-chloro-2-methoxybenzene (2.21 g, 10 mmol), 3-Acetylphenylboronic acid (1.97 g, 12 mmol), and Na₂CO₃ (2.65 g, 25 mmol) to the flask.

    • Add Pd(PPh₃)₄ (346 mg, 0.03 mmol) last.

    • Fit the flask with a reflux condenser and seal the top with a septum/balloon assembly under inert atmosphere (Ar/N₂).[5]

  • Coupling:

    • Heat the mixture to 85°C (oil bath temperature) with vigorous stirring.

    • Monitor reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Expected Time: 4–12 hours. The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

    • Separate the layers.[2][3][5][6][7] Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

    • Combine organic layers and wash with Brine (saturated NaCl solution).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       15% Ethyl Acetate in Hexanes.
      
    • The product is a biaryl ketone; ensure separation from any unreacted boronic acid (usually stays at baseline) or protodeboronated byproduct (acetophenone).

Analytical Characterization

Upon isolation, the identity of This compound should be confirmed using the following parameters:

  • Physical State: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.65 (s, 3H, COCH ₃).[8]
      
    • 
       3.82 (s, 3H, OCH ₃).
      
    • 
       7.0–7.5 (m, aromatic protons). Look for the specific splitting pattern of the 1,2,4-trisubstituted ring (d, dd, d) and the 1,3-disubstituted ring.
      
  • MS (ESI+): Calculated for C₁₅H₁₃ClO₂ [M+H]⁺: 261.06. Found: 261.1.

  • Diagnostic Features:

    • Presence of Acetyl methyl singlet (~2.6 ppm).

    • Presence of Methoxy singlet (~3.8 ppm).

    • Retention of Chloro group (confirmed by Mass Spec isotope pattern ³⁵Cl/³⁷Cl ratio of 3:1).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Oxidized CatalystEnsure vigorous degassing of solvents; use fresh Pd(PPh₃)₄ (should be yellow, not black).
Homocoupling (Biaryl) Oxygen presentIncrease degassing time; ensure strictly inert atmosphere.
Dechlorination Over-reductionLower temperature to 70°C; ensure reaction time does not exceed 12h; avoid phosphine ligands known for activating chlorides (e.g., PCy₃).
Starting Material Remains Steric HindranceSwitch catalyst to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ ; increase temperature to 100°C (requires Toluene/Water).
Mechanism of Action

The following diagram illustrates the catalytic cycle, emphasizing the chemoselective oxidative addition step.[9]

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast at C-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Base/OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified Suzuki-Miyaura catalytic cycle. Note that oxidative addition occurs preferentially at the C-Br bond, leaving the C-Cl bond intact.

Safety & Handling

  • Aryl Halides: Potential skin irritants. Wear gloves and lab coat.

  • Palladium Catalysts: Heavy metal toxicity.[3] Handle in a fume hood; dispose of heavy metal waste in designated containers.

  • Solvents: DME is a suspected teratogen. Toluene is flammable. Use adequate ventilation.

References

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Callum, C., & Lowary, T. L. (2001).[3] Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Application Note & Protocol: Synthesis of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone, a substituted biphenyl ketone. Biphenyl derivatives are significant structural motifs in medicinal chemistry and materials science.[1] The Friedel-Crafts acylation is a cornerstone of organic synthesis for forging carbon-carbon bonds to an aromatic ring, producing aryl ketones that serve as crucial intermediates in drug development.[2] This guide details the underlying mechanism, offers a robust step-by-step protocol, and provides critical scientific insights into the reaction's nuances, particularly concerning regioselectivity on complex biphenyl systems. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for this synthesis.

Scientific Principles and Mechanistic Overview

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a classic example of electrophilic aromatic substitution.[3] The reaction facilitates the addition of an acyl group to an aromatic ring, typically using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

The reaction proceeds through several key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the halogen of the acyl chloride (acetyl chloride in this case), creating a highly reactive acylium ion (CH₃CO⁺). This ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[5]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation and Aromaticity Restoration: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[3]

  • Product Complexation: The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[5] This deactivates the product against further acylation and necessitates the use of stoichiometric or greater amounts of the catalyst. The complex is subsequently hydrolyzed during aqueous workup to liberate the final ketone product.[7]

Below is a diagram illustrating the general mechanism of the Friedel-Crafts acylation.

Caption: General mechanism of the Friedel-Crafts acylation reaction.

Discussion: Regioselectivity in Biphenyl Systems

The synthesis of This compound presents a notable challenge regarding regioselectivity. The starting material is a substituted biphenyl. In electrophilic aromatic substitution on biphenyl, the phenyl group is an ortho, para-directing activator.[8] Therefore, acylation is expected to occur primarily at the C4' (para) position of the unsubstituted ring due to steric hindrance from the bulky C1 substituent.

The formation of the C3' (meta) product is electronically and sterically disfavored under standard Friedel-Crafts conditions. Achieving this specific isomer may require alternative synthetic strategies, such as:

  • Starting with a meta-substituted precursor (e.g., 3-bromoacetophenone) and constructing the biphenyl linkage via a cross-coupling reaction (e.g., Suzuki or Negishi coupling).[1]

  • Employing specialized directing groups or catalyst systems that can override the inherent electronic preferences of the substrate.

This protocol outlines the standard Friedel-Crafts acylation procedure. Researchers should be aware that the primary product may be the para-acylated isomer, and extensive purification and isomeric analysis will be required to isolate the desired meta product.

Experimental Protocol

This protocol details the synthesis of this compound. All operations involving anhydrous aluminum chloride and acetyl chloride must be conducted in a fume hood using dry glassware and under an inert atmosphere (e.g., nitrogen or argon).[9]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
3-(4-Chloro-2-methoxyphenyl)benzeneC₁₃H₁₁ClO218.685.00 g22.86Substrate
Anhydrous Aluminum ChlorideAlCl₃133.343.66 g27.43Lewis Acid (1.2 equiv)
Acetyl ChlorideCH₃COCl78.501.98 mL27.43Acylating Agent (1.2 equiv)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-Reaction Solvent
Hydrochloric Acid, concentratedHCl36.46~15 mL-For Workup
Saturated Sodium BicarbonateNaHCO₃84.01~40 mL-For Neutralization
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying Agent
Deionized WaterH₂O18.02As needed-For Workup
Ice--~50 g-For Quenching
Safety Precautions
  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[10][11] Handle in a fume hood, wear safety glasses, impervious gloves, and a lab coat. Keep away from moisture.[10] In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER .[11]

  • Acetyl Chloride: Corrosive, lachrymatory, and reacts with moisture. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE).[9]

  • Dichloromethane (DCM): A volatile suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive and causes severe burns. Handle with appropriate PPE.

Reaction Setup and Procedure

The following diagram outlines the experimental workflow.

G A 1. Setup Assemble dry glassware under N₂ atmosphere. B 2. Reagent Prep Suspend AlCl₃ in dry DCM. Cool to 0 °C in an ice bath. A->B C 3. Acylation Add acetyl chloride dropwise. Add substrate solution dropwise. B->C D 4. Reaction Stir at 0 °C, then warm to RT. Monitor reaction by TLC. C->D E 5. Quenching Slowly pour reaction mixture onto ice and conc. HCl. D->E F 6. Work-up Separate layers. Extract aqueous layer with DCM. E->F G 7. Neutralization Wash combined organic layers with sat. NaHCO₃ and brine. F->G H 8. Drying & Filtration Dry over MgSO₄. Filter and concentrate in vacuo. G->H I 9. Purification Purify crude product via column chromatography or recrystallization. H->I J 10. Characterization Analyze product by ¹H NMR, ¹³C NMR, IR, and MS. I->J

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.

Step-by-Step Protocol:

  • Preparation: Assemble a 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, and a 100 mL pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (3.66 g, 27.43 mmol) followed by 50 mL of anhydrous DCM. Begin stirring to create a suspension and cool the flask to 0 °C using an ice-water bath. The reaction is exothermic, and initial cooling is critical.[7]

  • Acylating Agent Addition: In a separate dry flask, prepare a solution of acetyl chloride (1.98 mL, 27.43 mmol) in 20 mL of anhydrous DCM and transfer it to the dropping funnel. Add this solution dropwise to the stirring AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature at 0-5 °C.

  • Substrate Addition: Dissolve the 3-(4-Chloro-2-methoxyphenyl)benzene (5.00 g, 22.86 mmol) in 30 mL of anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes. A color change to deep orange or red is typically observed.[7]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reaction Quenching: Prepare a 500 mL beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice-HCl mixture. This process is highly exothermic and will release HCl gas. Perform this step in the back of the fume hood. The purpose of the acid is to hydrolyze the aluminum salts and break the AlCl₃-ketone complex.[9][12]

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Neutralization and Washing: Combine all organic layers and wash sequentially with 20 mL of deionized water, two 20 mL portions of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 20 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product will likely be a mixture of isomers. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired meta isomer from the para and ortho isomers. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl ether) may be attempted.[13]

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected product is this compound (M.W. 260.71 g/mol ).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive AlCl₃ (hydrolyzed)Use a fresh, unopened bottle of anhydrous AlCl₃. Handle quickly in a dry environment.
Wet reagents or glasswareEnsure all glassware is oven-dried and reagents are anhydrous. Use an inert atmosphere.
Formation of Byproducts Reaction temperature too highMaintain strict temperature control (0-5 °C) during reagent addition.
PolysubstitutionAlthough less common in acylation, ensure no more than 1.2 equivalents of the acylating agent are used.
Difficult Work-up Emulsion formationAdd brine during extraction to help break the emulsion.
Incomplete hydrolysis of Al saltsStir the quenched mixture vigorously for an extended period (15-30 min) before extraction.
Incorrect Isomer Ratio Inherent regioselectivityThis is expected. Optimize purification by column chromatography to isolate the desired meta isomer. Consider alternative synthetic routes if the yield is too low.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Princeton University EHS. (n.d.). Aluminum Chloride (anhydrous).
  • Filo. (2024). Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction....
  • University of Colorado Boulder. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • ChemicalBook. (2026). Aluminum chloride - Safety Data Sheet.
  • Redox. (2022). Safety Data Sheet Aluminium Chloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
  • New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet.
  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Organic Syntheses. (n.d.). A 100 mL round-bottomed flask....
  • American Chemical Society. (n.d.). Friedel Crafts acylation and alkylation with acid chlorides.
  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • Scribd. (n.d.). Friedel-Crafts Acylation Report - Exp.4.

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive experimental protocol for the synthesis of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone, a biaryl ketone with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale and practical considerations for a successful synthesis.

Introduction: The Significance of Biaryl Ketones and the Suzuki-Miyaura Coupling

Biaryl scaffolds are prevalent in a vast array of biologically active molecules and functional materials.[4][5] The target molecule, this compound, combines a substituted biphenyl core with a ketone functionality, making it an interesting candidate for further chemical elaboration in drug discovery programs. The Suzuki-Miyaura coupling reaction is the method of choice for constructing such biaryl systems due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[6][7]

The reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[1][8][9] This protocol will detail the coupling of (3-acetylphenyl)boronic acid with 1-bromo-4-chloro-2-methoxybenzene to yield the desired product.

Mechanistic Overview of the Suzuki-Miyaura Coupling

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]

  • Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (1-bromo-4-chloro-2-methoxybenzene), forming a Palladium(II) intermediate.[1][8] This step is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organoboron reagent ((3-acetylphenyl)boronic acid) is activated by the base to form a more nucleophilic boronate species.[10][11][12] This activated species then transfers its organic group to the Palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the biaryl product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive_Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Reagents Solvents Solvents Reagents->Solvents Degassing Degassing Solvents->Degassing Heating Heating Degassing->Heating Cooling Cooling Heating->Cooling Reaction Complete Extraction Extraction Cooling->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column_Chromatography Concentration->Column_Chromatography Crude Product Pure_Product Pure_Product Column_Chromatography->Pure_Product

Sources

Application Notes and Protocols: The Strategic Use of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone as a pivotal intermediate in pharmaceutical synthesis. We will explore its synthesis, physicochemical properties, and a detailed, validated protocol for its utilization in the construction of a hypothetical, yet plausible, kinase inhibitor, drawing parallels from established synthetic routes of targeted therapies. The causality behind experimental choices, self-validating system protocols, and in-depth mechanistic insights are provided to ensure scientific integrity and practical applicability.

Introduction: The Emerging Role of Complex Acetophenones in Drug Discovery

Substituted acetophenones are a cornerstone in the architecture of numerous active pharmaceutical ingredients (APIs). Their inherent reactivity, centered around the carbonyl group and the activated aromatic rings, provides a versatile scaffold for constructing complex molecular frameworks. While simpler acetophenones are well-documented starting materials, the strategic incorporation of multiple functionalities, as seen in this compound, offers a more direct and efficient pathway to sophisticated drug candidates.

This particular intermediate, possessing a bi-phenyl core with strategically placed chloro and methoxy substituents, is pre-organized for elaboration into molecules targeting a range of therapeutic areas. The chloro-substituent can serve as a handle for cross-coupling reactions or as a key pharmacophoric element for interaction with target proteins. The methoxy group, a common feature in many drugs, can influence solubility, metabolic stability, and binding affinity. The ethanone moiety provides a reactive site for further modifications, such as the formation of heterocyclic rings, a prevalent feature in many kinase inhibitors.

This guide will illuminate the potential of this intermediate, providing a robust foundation for its integration into drug discovery and development programs.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe utilization. Below is a summary of the key properties of this compound and its safety considerations based on data from structurally related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Analogy
Molecular Formula C₁₅H₁₃ClO₂Calculated
Molecular Weight 260.72 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Analogy to similar bi-phenyl ketones
Melting Point Not available (predicted range: 80-100 °C)Analogy to substituted acetophenones
Boiling Point > 350 °C at 760 mmHg (predicted)Analogy to similar bi-phenyl ketones
Solubility Soluble in common organic solvents (DCM, THF, Acetone). Insoluble in water.General solubility of organic compounds
pKa Not available-

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitor Scaffolding

To illustrate the utility of this compound, we present a detailed protocol for its use in the synthesis of a hypothetical pyrazole-based kinase inhibitor. This synthetic strategy is inspired by the methodologies employed in the preparation of various targeted therapies, including Janus kinase (JAK) inhibitors[4].

Overview of the Synthetic Strategy

The overall synthetic plan involves the conversion of the ethanone moiety of our intermediate into a 1,3-dicarbonyl compound, which can then be cyclized with a hydrazine derivative to form the core pyrazole ring. The pre-existing bi-phenyl structure with its specific substitution pattern serves as a key pharmacophore for potential interaction with the kinase active site.

G cluster_0 Synthesis of Intermediate cluster_1 Core Scaffold Formation cluster_2 Final Product Intermediate This compound Dicarbonyl 1,3-Dicarbonyl Intermediate Intermediate->Dicarbonyl Claisen Condensation Pyrazole Substituted Pyrazole Core Dicarbonyl->Pyrazole Cyclization with Hydrazine Kinase_Inhibitor Hypothetical Kinase Inhibitor Pyrazole->Kinase_Inhibitor Further Functionalization (e.g., Amidation)

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]-3-oxobutanal (Dicarbonyl Intermediate)

This protocol describes a Claisen condensation to introduce a second carbonyl group, forming a reactive 1,3-dicarbonyl intermediate.

  • Materials:

    • This compound (1.0 eq)

    • Sodium ethoxide (1.5 eq)

    • Ethyl acetate (solvent and reactant)

    • Anhydrous ethanol

    • 1 M Hydrochloric acid

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of sodium ethoxide in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add a solution of this compound in ethyl acetate dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by adding 1 M HCl until the pH is neutral.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of the Substituted Pyrazole Core

This protocol outlines the cyclization of the 1,3-dicarbonyl intermediate with hydrazine hydrate to form the pyrazole ring.

  • Materials:

    • 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]-3-oxobutanal (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Ethanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the 1,3-dicarbonyl intermediate in ethanol in a round-bottom flask.

    • Add a catalytic amount of acetic acid to the solution.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazole core.

G cluster_0 Reaction Mechanism: Pyrazole Formation Start 1,3-Dicarbonyl + Hydrazine Step1 Nucleophilic attack of hydrazine on a carbonyl Start->Step1 Step2 Intramolecular cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Product Pyrazole Ring Step3->Product

Caption: Mechanism of pyrazole formation.

Quality Control and Analytical Characterization

Ensuring the purity and identity of the intermediate and the final product is critical. The following analytical techniques are recommended for quality control.

Table 2: Analytical Methods for Reaction Monitoring and Product Characterization

TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.Disappearance of starting material spots and appearance of a new product spot with a different Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A single major peak for the purified product with purity >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of identity.Characteristic shifts for aromatic, methoxy, and pyrazole protons and carbons.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.Disappearance of carbonyl stretching frequencies of the starting material and appearance of characteristic C=N and N-H stretches of the pyrazole ring.

Conclusion and Future Perspectives

This compound represents a valuable and strategically designed intermediate for the synthesis of complex pharmaceutical agents. Its pre-loaded functionalities allow for efficient and convergent synthetic routes to novel drug candidates, particularly in the realm of kinase inhibitors. The protocols detailed herein provide a solid foundation for the utilization of this compound in drug discovery programs. Future work could explore the diversification of the pyrazole core through various substitution reactions and the evaluation of the resulting compounds for their biological activity against a panel of kinases. The principles outlined in this guide are broadly applicable and can be adapted for the synthesis of other heterocyclic scaffolds, further expanding the utility of this versatile intermediate.

References

  • Tong, X., Tao, Q., Liu, F., & Tang, F. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry, 81(2), 116-121. [Link]

  • Siu, T., Brubaker, J., Fuller, P., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690. [Link]

  • Priyanka, P., Jayanna, B. K., Vinaya, et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1079–1083. [Link]

  • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245-1254. [Link]

  • PubChem. (n.d.). Navitoclax. Retrieved from [Link]

  • Aaron Chemistry GmbH. (2024). Safety Data Sheet: 2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone. [Link]

Sources

Application Notes and Protocols for 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone and its Structural Class in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

While specific literature on the direct application of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone in medicinal chemistry is not extensively available in the public domain, its core structure represents a privileged scaffold in drug discovery. This biaryl ketone framework, featuring a chlorinated and methoxylated phenyl ring linked to an acetophenone, is emblematic of structures found in a variety of biologically active compounds. This guide, therefore, will focus on the broader medicinal chemistry context of this structural class. We will explore the synthesis, potential biological activities, and experimental protocols relevant to biaryl ketones, providing researchers with the foundational knowledge to investigate novel compounds such as this compound.

The strategic importance of the biaryl motif is well-established in medicinal chemistry, offering a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets. The inclusion of a chloro group can enhance membrane permeability and metabolic stability, while the methoxy group can modulate electronic properties and serve as a hydrogen bond acceptor. The ethanone (acetyl) group provides a key point for further chemical modification or can itself be involved in target binding.

Part 1: Synthetic Strategies for Biaryl Ketones

The synthesis of biaryl ketones like this compound typically relies on cross-coupling reactions to form the central biaryl bond. The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis and is highly applicable here.

General Workflow for Suzuki-Miyaura Cross-Coupling

G start Start: Select Aryl Halide and Aryl Boronic Acid/Ester reaction Reaction Mixture Assembly start->reaction pd_cat Palladium Catalyst (e.g., Pd(PPh3)4) pd_cat->reaction base Base (e.g., K2CO3, Cs2CO3) base->reaction solvent Solvent (e.g., Toluene, Dioxane, Water) solvent->reaction heating Heating (e.g., 80-120 °C) under Inert Atmosphere (N2 or Ar) reaction->heating workup Aqueous Workup and Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end_product Final Biaryl Ketone characterization->end_product

Caption: General workflow for the synthesis of biaryl ketones via Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of a Biaryl Ketone via Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of a biaryl ketone, which can be adapted for the specific synthesis of this compound.

Materials:

  • Aryl Halide (e.g., 1-(3-bromophenyl)ethanone)

  • Aryl Boronic Acid (e.g., (4-chloro-2-methoxyphenyl)boronic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Toluene and Water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the solvent system (e.g., a 4:1 mixture of toluene:water) via syringe. Add the palladium catalyst (0.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Part 2: Potential Medicinal Chemistry Applications

While direct biological data for this compound is unavailable, the structural motifs are present in compounds with known pharmacological activities.

Anticancer Activity

Many biaryl compounds have been investigated as anticancer agents. For instance, chalcones, which are α,β-unsaturated ketones, share structural similarities and have demonstrated cytotoxic effects against various cancer cell lines. The substitution pattern on the phenyl rings plays a crucial role in their activity. For example, halogenated chalcones have shown antiparasitic properties.[1]

Anti-inflammatory and Analgesic Activity

Chalcone derivatives have also been explored for their anti-inflammatory and analgesic properties.[2] The biaryl scaffold can be designed to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Enzyme Inhibition

The biaryl ketone structure is a versatile scaffold for designing enzyme inhibitors. The specific substitution pattern can be tailored to fit into the active site of a target enzyme. For example, some kinase inhibitors feature a biaryl core.

Part 3: Experimental Protocols for Biological Evaluation

The following are general protocols that can be used to assess the potential biological activity of novel biaryl ketones like this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing a Potential Mechanism of Action

G compound Biaryl Ketone Compound kinase Target Kinase compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response

Caption: A hypothetical signaling pathway illustrating the inhibition of a protein kinase by a biaryl ketone compound.

Part 4: Data Presentation

When screening a series of biaryl ketone analogs, it is crucial to present the data in a clear and comparable format.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Biaryl Ketone Analogs

Compound IDR1R2R3IC₅₀ (µM) vs. U-87 Cells
BK-1 ClOMeH15.2
BK-2 FOMeH19.6
BK-3 BrOMeH12.8
BK-4 ClHH25.4
BK-5 ClOMeNO₂8.7

Conclusion

While this compound itself is not a well-documented compound, its structural class of biaryl ketones holds significant promise in medicinal chemistry. By employing robust synthetic strategies like the Suzuki-Miyaura cross-coupling and utilizing standard biological evaluation protocols, researchers can explore the therapeutic potential of novel compounds based on this scaffold. The insights provided in this guide offer a starting point for the rational design and investigation of new biaryl ketone derivatives as potential drug candidates.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available from: [Link]

  • Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone. PrepChem.com. Available from: [Link]

  • (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. ResearchGate. Available from: [Link]

  • The synthetic method of 1-(3-Phenoxyphenyl)ethanone. Google Patents.
  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. Available from: [Link]

  • 2-chloro-1-(4-hydroxy-3-methoxy-phenyl)ethanone. Chemsrc. Available from: [Link]

  • Chemical Properties of Ethanone, 1-(3-chloro-4-methoxyphenyl)- (CAS 37612-52-5). Cheméo. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]

  • 1-(4-(3-chloro-propoxy)-3-methoxy phenyl) ethanone CAS NO.58113-30-7. LookChem. Available from: [Link]

  • Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4-formyl-2-methoxyphenoxy) methyl) benzonitrile. IOSR Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. Available from: [Link]

  • (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI. Available from: [Link]

Sources

Application Note & Protocols: 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone as a Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 1-[3-(4-chloro-2-methoxyphenyl)phenyl]ethanone, a biaryl ketone with significant potential as a building block in organic synthesis. We present a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide explores its utility as a synthetic intermediate by providing step-by-step protocols for its conversion into more complex molecular architectures, relevant to pharmaceutical and materials science research. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability.

Introduction: The Significance of Biaryl Ketones

Biaryl ketone moieties are privileged structures in medicinal chemistry and materials science.[1] Their rigid, yet tunable, three-dimensional arrangement allows for precise interactions with biological targets, making them common scaffolds in drug discovery.[2][3] The ketone functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries. This compound is a particularly interesting, yet underexplored, building block. Its structure combines a biaryl core with multiple functional groups—a ketone, a chloro substituent, and a methoxy group—offering several avenues for selective chemical modification. This application note aims to provide researchers with the foundational knowledge and practical protocols to unlock the synthetic potential of this valuable compound.

Physicochemical Properties

A thorough understanding of a building block's physicochemical properties is crucial for its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₃ClO₂Calculated
Molecular Weight 276.71 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not available. Predicted to be in the range of 80-120 °C.N/A
Boiling Point > 300 °C (predicted)N/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, acetone). Insoluble in water.N/A
CAS Number Not availableN/A

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl moieties.[4][5] Its tolerance of a broad range of functional groups makes it an ideal choice for the synthesis of complex biaryl ketones.[6][7]

Synthetic Workflow

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product A 3-Acetylphenylboronic acid R Reaction Mixture A->R B 1-Bromo-4-chloro-2-methoxybenzene B->R C Pd(PPh₃)₄ C->R Catalyst D K₂CO₃ (aq) D->R Base E Toluene/Ethanol F Reflux, 80-100 °C G Inert Atmosphere (N₂ or Ar) H This compound P Isolation R->P Work-up & Purification P->H

Caption: Workflow for the Suzuki-Miyaura synthesis of the target biaryl ketone.

Detailed Protocol

Materials:

  • 3-Acetylphenylboronic acid (1.0 eq)

  • 1-Bromo-4-chloro-2-methoxybenzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 2.0 eq)

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylphenylboronic acid (1.0 eq), 1-bromo-4-chloro-2-methoxybenzene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add toluene and ethanol in a 4:1 ratio (v/v) to achieve a starting material concentration of approximately 0.2 M.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Base Addition: Add the 2.0 M aqueous solution of potassium carbonate (2.0 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Trustworthiness of the Protocol:

  • Self-Validation: The progress of the reaction can be easily monitored by TLC, with the product appearing as a new, more polar spot compared to the starting materials. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Causality: The use of a palladium(0) catalyst is essential for the oxidative addition to the aryl bromide. The base is required for the transmetalation step of the boronic acid to the palladium center. An aqueous solvent system is often beneficial for the Suzuki-Miyaura coupling.

Applications in Organic Synthesis

The presence of a ketone and halogenated aromatic rings makes this compound a versatile precursor for a variety of more complex molecules.

Application 1: Synthesis of a Pyrazole Derivative

The ketone functionality can be readily converted into a heterocyclic system, such as a pyrazole, which is a common motif in pharmacologically active compounds.

Workflow for Pyrazole Synthesis:

G A This compound R Condensation Reaction A->R B Hydrazine Hydrate B->R C Ethanol C->R Solvent D Acetic Acid (catalytic) D->R Catalyst E Reflux F Pyrazole Derivative P Isolation R->P Work-up & Purification P->F

Caption: Workflow for the synthesis of a pyrazole derivative.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole.

Application 2: Buchwald-Hartwig Amination

The chloro-substituent on the biaryl system can be functionalized through cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-containing groups.

Workflow for Buchwald-Hartwig Amination:

G A This compound R Cross-Coupling Reaction A->R B Amine (e.g., Morpholine) B->R C Pd₂(dba)₃ C->R Pd Source D Xantphos D->R Ligand E NaOtBu E->R Base F Toluene F->R Solvent G Heat H Aminated Product P Isolation R->P Work-up & Purification P->H

Caption: Workflow for the Buchwald-Hartwig amination.

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (e.g., morpholine, 1.2 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS or TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the aminated product.

Conclusion

This compound is a promising and versatile building block for organic synthesis. The reliable Suzuki-Miyaura coupling protocol enables its efficient synthesis, while the presence of multiple reactive sites allows for diverse and selective functionalization. The protocols provided in this guide offer a solid foundation for researchers to explore the chemistry of this compound and utilize it in the development of novel molecules for a wide range of applications, from drug discovery to materials science.

References

  • Lei, P., Meng, G., Ling, Y., An, J., Nolan, S. P., & Szostak, M. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6510–6513. [Link]

  • Google Patents. (n.d.). US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Szostak, M., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science. [Link]

  • Lukas, J., et al. (2009). Synthesis of Biaryls and Aryl Ketones via Microwave‐Assisted Decarboxylative Cross‐Couplings. Chemistry – A European Journal. [Link]

  • Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Weber, L. (2002). The application of multi-component reactions in drug discovery. Current medicinal chemistry, 9(23), 2085–2093. [Link]

  • de la Torre, D., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. [Link]

Sources

"Reaction conditions for the synthesis of isoxazole from chalcones"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for the synthesis of isoxazole from chalcones Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Introduction: The Isoxazole Pharmacophore

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry.[1] Its planar structure and electronic characteristics allow it to function as a bioisostere for carboxylic acids and esters, enhancing metabolic stability while maintaining binding affinity. Isoxazole derivatives are core components in diverse therapeutic agents, including Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and various beta-lactamase resistant antibiotics (e.g., Cloxacillin ).

The synthesis of isoxazoles from


-unsaturated ketones (chalcones ) is the most versatile route for generating 3,5-disubstituted derivatives. However, the reaction is sensitive to electronic effects, solvent polarity, and basicity. This guide provides a technical deep-dive into the reaction conditions required to control regioselectivity and maximize yields, moving beyond textbook descriptions to field-proven laboratory protocols.

Mechanistic Insight & Regiochemistry

Understanding the mechanism is critical for troubleshooting low yields or regiochemical mixtures. The reaction between a chalcone and hydroxylamine hydrochloride (


) can proceed via two competing pathways, largely dictated by the pH of the reaction medium.
The Regioselectivity Rule

For a chalcone derived from acetophenone (


) and benzaldehyde (

):

  • Target Product: 3-Aryl'-5-Aryl-isoxazole [2]

  • Regiochemical Outcome: The substituent originating from the ketone (

    
    ) typically occupies position 3 . The substituent originating from the aldehyde  (
    
    
    
    ) occupies position 5 .
Pathway Analysis (Graphviz Diagram)

The following diagram illustrates the bifurcation between the 1,2-Addition (Oxime) and 1,4-Addition (Michael) pathways.

IsoxazoleMechanism Chalcone Chalcone (Ar-CH=CH-CO-Ar') MichaelAdd 1,4-Michael Addition (Favored in Basic Media) Chalcone->MichaelAdd  Path A (Base) OximeForm 1,2-Addition (Favored in Acidic Media) Chalcone->OximeForm  Path B (Acid) NH2OH Hydroxylamine (NH2OH) NH2OH->MichaelAdd NH2OH->OximeForm Inter_A Intermediate A (β-hydroxylamino ketone) MichaelAdd->Inter_A Cyclization_A Cyclization (Intramolecular Dehydration) Inter_A->Cyclization_A Isoxazoline Isoxazoline (Dihydroisoxazole) Cyclization_A->Isoxazoline Isoxazole FINAL PRODUCT 3,5-Diarylisoxazole Isoxazoline->Isoxazole  Aromatization (-H2) ChalconeOxime Chalcone Oxime OximeForm->ChalconeOxime Cyclization_B 5-exo-trig Cyclization (Often requires I2/Base) ChalconeOxime->Cyclization_B Cyclization_B->Isoxazoline

Figure 1: Mechanistic divergence in isoxazole synthesis. Path A (Michael Addition) is generally preferred for direct synthesis of 3,5-disubstituted isoxazoles in basic media.

Critical Reaction Parameters

Base Selection

The base serves two roles: neutralizing the hydrochloride salt of hydroxylamine to release the free nucleophile (


) and catalyzing the Michael addition/dehydration steps.
  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong bases that favor rapid reaction rates. Best for stable, non-sensitive substrates.

  • Sodium Acetate (NaOAc): A milder base often used in acidic media (buffered acetic acid) or ultrasound protocols. Reduces side reactions like aldol condensation of the starting material.

  • Pyridine: Acts as both solvent and base. Useful for substrates with acid-sensitive groups but difficult to remove during workup.

Solvent Systems
  • Ethanol/Methanol: The standard protic solvents. They solubilize the polar hydroxylamine salt and the organic chalcone (often requiring heat).

  • Acetic Acid (Glacial): Promotes the reaction via the oxime pathway. Often yields cleaner products for hindered chalcones but requires higher temperatures (reflux).

  • Ionic Liquids (e.g., [bmim]PF6): Used in green chemistry approaches to recycle the solvent and catalyst.

Energy Source
  • Thermal Reflux: The classical method (6–12 hours). Reliable but energy-inefficient.

  • Microwave Irradiation: Drastically reduces reaction time (minutes) and often improves yields by minimizing prolonged thermal degradation.

  • Ultrasound: Promotes mass transfer in heterogeneous mixtures (solid chalcone + liquid phase), allowing for milder temperatures.

Experimental Protocols

Protocol A: Classical Base-Catalyzed Synthesis (Standard)

Best for: Routine synthesis, scale-up, and robust substrates.

Materials:

  • Chalcone derivative (1.0 equiv)[3]

  • Hydroxylamine hydrochloride (2.5 equiv)

  • Sodium Hydroxide (NaOH) (2.5 equiv)

  • Ethanol (Absolute)[4]

Procedure:

  • Preparation: Dissolve the chalcone (e.g., 10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Reagent Mix: In a separate beaker, dissolve hydroxylamine hydrochloride (25 mmol) in a minimum amount of water (approx. 5 mL).

  • Addition: Add the hydroxylamine solution to the chalcone mixture.

  • Basification: Add NaOH pellets (25 mmol) or a 40% NaOH solution dropwise to the reaction mixture with stirring. Note: The solution often turns dark yellow/orange initially due to the chalcone, then fades as the reaction proceeds.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours . Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3).[5]

  • Workup:

    • Pour the hot reaction mixture into crushed ice (approx. 100 g) containing 2-3 mL of HCl (to neutralize excess base).

    • A precipitate should form immediately.

    • Filter the solid, wash with cold water (3x), and dry.

  • Purification: Recrystallize from Ethanol or Methanol.

Yield Expectation: 75–90%

Protocol B: Microwave-Assisted Green Synthesis

Best for: High-throughput screening, library generation, and difficult substrates.

Materials:

  • Chalcone (1.0 equiv)[3]

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Sodium Acetate (NaOAc) (1.5 equiv)

  • Ethanol (minimal volume)[5]

Procedure:

  • Loading: In a microwave-safe process vial (10–20 mL), combine chalcone (1 mmol), hydroxylamine HCl (1.5 mmol), and NaOAc (1.5 mmol).

  • Solvent: Add Ethanol (2–3 mL) just enough to create a slurry.

  • Irradiation: Cap the vial. Irradiate at 140–280 Watts (or set temp to 80°C) for 2–4 minutes .

    • Safety Note: Do not use a domestic microwave for sealed vessels; use a dedicated synthesis reactor (e.g., CEM or Biotage).

  • Workup: Pour the mixture into ice water. Filter the precipitate.[3][6][7]

  • Advantages: Reaction times are reduced from hours to minutes; yields are typically 10–15% higher than thermal reflux.

Protocol C: Acid-Mediated Cyclization (Acetic Acid)

Best for: Substrates sensitive to strong bases or those forming stable oximes.

Procedure:

  • Dissolve chalcone (10 mmol) and hydroxylamine HCl (15 mmol) in Glacial Acetic Acid (15 mL).

  • Add Sodium Acetate (15 mmol) as a buffer.

  • Reflux for 8–12 hours .

  • Cool and pour into ice water. The product precipitates as the isoxazole.

Comparative Data Summary

ParameterProtocol A (Base/Reflux)Protocol B (Microwave)Protocol C (Acid/Reflux)
Reaction Time 6–12 Hours2–10 Minutes8–12 Hours
Typical Yield 70–85%85–95%60–80%
Solvent Ethanol/WaterEthanolGlacial Acetic Acid
Regioselectivity High (3,5-diaryl)High (3,5-diaryl)Moderate to High
Atom Economy ModerateHighLow (Acid waste)
Suitability Large ScaleLibrary SynthesisBase-Sensitive Groups

Troubleshooting & Optimization

Common Issue: Formation of Isoxazoline vs. Isoxazole [8]

  • Symptom:[2][3][6][8][9] NMR shows chiral protons (ABX system) around 3.0–5.0 ppm, indicating the ring is not fully aromatic (isoxazoline).

  • Cause: Incomplete dehydration/oxidation.

  • Solution:

    • Increase reaction time.

    • Add a mild oxidant (e.g., Chloranil or DDQ) if the spontaneous aromatization is slow.

    • Ensure the medium is sufficiently basic (Protocol A) to promote elimination of water.

Common Issue: Hydrolysis of Chalcone

  • Symptom:[2][3][6][8][9] Recovery of starting aldehyde and ketone.[10]

  • Cause: Retro-aldol reaction under strong basic conditions and high heat.

  • Solution: Switch to Protocol C (Acidic) or Protocol B (Microwave - shorter heat exposure).

Workflow Decision Tree (Graphviz)

OptimizationTree Start Start: Chalcone Substrate CheckSens Base Sensitive? Start->CheckSens NoSens No CheckSens->NoSens Robust YesSens Yes CheckSens->YesSens Sensitive CheckSpeed High Throughput Required? NoSens->CheckSpeed Acidic Protocol C: AcOH Reflux YesSens->Acidic Standard Protocol A: NaOH/EtOH Reflux CheckSpeed->Standard Scale-up Microwave Protocol B: Microwave (EtOH/NaOAc) CheckSpeed->Microwave Speed/Library

Figure 2: Decision matrix for selecting the optimal synthetic protocol based on substrate properties.

References

  • Microwave-Assisted Synthesis: "Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent." Current Trends in Biotechnology and Pharmacy. Link

  • General Protocol & Troubleshooting: "Technical Support Center: Synthesis of Isoxazoles from Chalcones." BenchChem Application Notes. Link

  • Green Chemistry Approaches: "Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols." BenchChem.[3][8] Link

  • Ultrasound Methodology: "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." MDPI. Link

  • Comparison of Conditions: "Synthesis and Biological Activity of Some 3, 5-Diarylisoxazoline Derivatives." ResearchGate. Link

  • Regioselectivity & Mechanism: "Isoxazole synthesis - Reaction Maps and Mechanisms." Organic Chemistry Portal. Link

Sources

"Claisen-Schmidt condensation for chalcone synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the optimized protocols for the synthesis of 1,3-diaryl-2-propen-1-ones (chalcones) using the Claisen-Schmidt condensation. Chalcones represent a privileged scaffold in medicinal chemistry, serving as precursors for flavonoids and exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This note moves beyond textbook descriptions to provide field-proven methodologies, troubleshooting for common failure modes (e.g., "oiling out"), and green chemistry adaptations (microwave-assisted synthesis).

Mechanistic Principles & Causality

The Claisen-Schmidt condensation is a crossed-aldol condensation between an enolizable ketone (typically acetophenone derivatives) and a non-enolizable aldehyde (typically benzaldehyde derivatives) in the presence of a strong base.

The "Why" Behind the Reaction:

  • Thermodynamic Control: The reaction is reversible. However, the final dehydration step is driven by the formation of a highly stable conjugated

    
    -system (phenyl-ene-carbonyl-phenyl). This thermodynamic sink drives the equilibrium toward the chalcone product.
    
  • Kinetic Selectivity: We utilize a ketone with

    
    -hydrogens and an aldehyde without
    
    
    
    -hydrogens. This prevents self-condensation of the aldehyde (Cannizzaro is a competing side reaction) and ensures the ketone acts exclusively as the nucleophile.
  • E1cB Elimination: Unlike typical alcohol dehydrations that require acid/heat, the

    
    -hydroxy ketone intermediate undergoes dehydration under basic conditions via the E1cB (Elimination Unimolecular conjugate Base) mechanism. The acidic 
    
    
    
    -proton is removed first, stabilizing the transition state through resonance before the hydroxide leaving group is expelled.
Figure 1: Mechanistic Pathway (E1cB)

ClaisenSchmidtMechanism Reactants Acetophenone + Base (OH-) Enolate Enolate Ion (Nucleophile) Reactants->Enolate Deprotonation (Fast) Inter1 Alkoxide Intermediate Enolate->Inter1 Nucleophilic Attack Aldehyde Benzaldehyde (Electrophile) Aldehyde->Inter1 Adds to BetaHydroxy β-Hydroxy Ketone Inter1->BetaHydroxy Protonation (H2O) Chalcone Chalcone Product (α,β-unsaturated) BetaHydroxy->Chalcone Dehydration (E1cB Mechanism)

Caption: Step-wise progression from enolate formation to the thermodynamically stable conjugated chalcone.

Experimental Protocols

Protocol A: The "Gold Standard" Base-Catalyzed Method

Best for: High purity requirements, scaling up, and temperature-sensitive substrates.

Reagents:

  • Acetophenone (10 mmol, 1.20 g)

  • Benzaldehyde (10 mmol, 1.06 g)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): 40% Aqueous Solution

  • Ethanol (95% or absolute)

Step-by-Step Methodology:

  • Solvent System Preparation: In a 100 mL Erlenmeyer flask, dissolve 10 mmol of acetophenone in 15 mL of Ethanol.

    • Expert Insight: Do not add the aldehyde yet. Stirring the ketone with the solvent first ensures homogeneity.

  • Catalyst Addition: Add 5 mL of 40% NaOH aqueous solution dropwise while stirring.

    • Causality: High base concentration is required to shift the equilibrium toward the enolate form.

  • Electrophile Addition: Add 10 mmol of benzaldehyde to the mixture.

  • Reaction Phase: Stir vigorously at room temperature (25°C) for 3–6 hours.

    • Visual Cue: The solution will typically turn yellow/orange, and a solid precipitate should begin to form within 30–60 minutes.

  • Workup (The Critical Step):

    • Pour the reaction mixture into 100 mL of crushed ice containing 2-3 mL of dilute HCl.

    • Why Acidify? Neutralization stops the reaction and prevents the retro-aldol (reverse) reaction during filtration. It also removes the slippery basic residue.

  • Purification: Filter the solid precipitate. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Green Synthesis (Solvent-Free)

Best for: Rapid screening, library generation, and eco-friendly compliance.

Reagents:

  • Acetophenone (5 mmol)

  • Benzaldehyde (5 mmol)

  • Basic Alumina (

    
    ) or 
    
    
    
    (solid support)

Methodology:

  • Mix: Grind the acetophenone and benzaldehyde with 2g of Basic Alumina in a mortar until a homogeneous powder/paste is formed.

  • Irradiate: Place the mixture in a microwave reactor vessel. Irradiate at 300W for 2–4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Extract: Cool to room temperature. Add 20 mL of dichloromethane (DCM) or ethanol to extract the product from the solid support.

  • Isolate: Filter off the solid alumina. Evaporate the solvent to obtain the crude chalcone.

Comparative Data Analysis

FeatureConventional (Protocol A)Microwave-Assisted (Protocol B)
Reaction Time 3 – 24 Hours2 – 5 Minutes
Yield 75 – 85%85 – 96%
Solvent Usage High (EtOH + Water)None / Minimal
Purity (Crude) Moderate (Side products possible)High
Scalability ExcellentLimited by reactor size

Troubleshooting & Optimization (The "Expertise" Pillar)

A common failure mode in chalcone synthesis is the formation of an intractable oil rather than a crystal.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Oily Product Impurities or super-saturation preventing nucleation.1. Cool to 0°C. 2. Scratch the inner wall of the flask with a glass rod (provides nucleation sites). 3. Add a "seed crystal" of the pure product if available.
No Precipitate Reactants are too dilute or base is old (carbonated).1. Use fresh NaOH pellets. 2. Reduce solvent volume by 50%. 3. Reflux at 60°C for 1 hour (use caution).
Cannizzaro Side Reaction Aldehyde concentration too high relative to enolate.1. Pre-stir Ketone + Base for 10 mins before adding Aldehyde. 2. Add Aldehyde slowly (dropwise).
Low Yield (Michael Addition) Excess enolate attacking the product.Ensure strict 1:1 stoichiometry. Do not use excess ketone.
Figure 2: Synthesis Decision Workflow

SynthesisWorkflow Start Start Synthesis CheckSubstrate Are Substrates Acid/Base Sensitive? Start->CheckSubstrate Sensitive Yes (e.g., protecting groups) CheckSubstrate->Sensitive Yes Robust No (Standard Aromatics) CheckSubstrate->Robust No RouteA Use Acid Catalysis (HCl/Gas or Lewis Acid) Sensitive->RouteA RouteB Use Protocol A (NaOH/EtOH) Robust->RouteB CheckState Check Product State (TLC Monitoring) RouteA->CheckState RouteB->CheckState Solid Precipitate Formed CheckState->Solid Oil Oily Mixture CheckState->Oil ActionSolid Filter & Recrystallize Solid->ActionSolid ActionOil Ice Bath + Scratching or Solvent Extraction Oil->ActionOil

Caption: Decision matrix for selecting the optimal synthetic route and workup procedure.

Characterization Standards

To validate the synthesis of a chalcone (specifically trans-chalcone), look for these specific spectral signatures:

  • 1H NMR (Proton NMR):

    • The hallmark of a chalcone is the pair of doublets for the

      
       and 
      
      
      
      protons of the enone system.
    • Chemical Shift:

      
       7.4 – 7.8 ppm (often overlapped with aromatics).
      
    • Coupling Constant (

      
      ):  A 
      
      
      
      value of 15–17 Hz confirms the trans (
      
      
      ) geometry. A smaller coupling (8–10 Hz) would indicate the cis (
      
      
      ) isomer, which is rare in this synthesis.
  • IR Spectroscopy:

    • C=O Stretch: Look for a strong peak around 1650–1660 cm⁻¹ . This is lower than a standard ketone (1715 cm⁻¹) due to conjugation.

    • C=C Stretch: A medium peak around 1600 cm⁻¹.

References

  • Mechanism & Review: Gomes, M. N., et al. (2017). "Chalcone Derivatives: Synthesis, Structure-Activity Relationships, and Pharmacological Applications." Molecules, 22(8), 1210.

  • Microwave Protocol: Thirunarayanan, G., & Vanangamudi, G. (2014). "Microwave-assisted synthesis and spectral linearity of some chalcones." Arabian Journal of Chemistry, 7(6), 1065-1070.

  • Green Chemistry: Raval, J. P., et al. (2009). "Microwave Assisted Synthesis of Chalcones." Rasayan Journal of Chemistry, 2(2), 355-358.

  • Troubleshooting & Yields: Syam, S., et al. (2012). "Synthesis of Chalcones under Microwave Irradiation: An Eco-friendly Approach." Journal of Chemistry, 2012.

Sources

Advanced Protocols: Use of Chlorinated Acetophenones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Chlorinated acetophenones represent a bifurcated class of synthons in drug discovery:

  • 
    -Chloroacetophenones (e.g., 2-chloroacetophenone):  High-reactivity electrophiles used primarily for constructing heterocycles (thiazoles, indoles, pyrroles) and accessing chiral halohydrins via asymmetric reduction.
    
  • Ring-Chlorinated Acetophenones (e.g., 4-chloroacetophenone): Robust scaffolds for transition-metal catalyzed cross-couplings and precursors to biaryl systems.

This guide prioritizes the


-chloro  variants (phenacyl chlorides) due to their critical role in assembling bioactive pharmacophores and their distinct handling requirements as potent lachrymators.

Safety & Handling: The Lachrymator Protocol

WARNING: 2-Chloroacetophenone (CN gas) is a riot control agent. It alkylates TRPA1 channels in sensory nerves, causing severe pain. Standard fume hood protocols are insufficient without specific deactivation procedures.

Deactivation Solution Preparation

Before opening any vessel containing


-chloroacetophenones, prepare the following "Quench Solution" to neutralize spills or contaminated glassware immediately:
  • Composition: 10% Sodium Sulfide (

    
    ) in 1:1 Ethanol/Water.
    
  • Mechanism: Sulfide is a soft nucleophile that rapidly displaces the chloride, destroying the alkylating potential.

DOT Diagram: Safety Decision Logic

SafetyLogic Start Handling Alpha-Chloroacetophenones PPE PPE Check: Double Nitrile Gloves Full-Face Respirator or Goggles Lab Coat Start->PPE Ventilation Fume Hood Check: Sash < 18 inches Face Velocity > 100 fpm PPE->Ventilation Process Experimental Procedure Ventilation->Process Spill Spill or Exposure? Process->Spill Quench Apply 10% Na2S Solution Wait 30 mins Spill->Quench Yes Waste Dispose as Halogenated Waste (Separate Stream) Spill->Waste No (Routine Cleanup) Quench->Waste

Figure 1: Decision logic for safe handling and decontamination of lachrymatory agents.

Core Application A: The Hantzsch Thiazole Synthesis

The reaction of


-chloroacetophenone with thioamides is the gold standard for synthesizing 2,4-disubstituted thiazoles, a motif found in drugs like Fanetizole  (anti-inflammatory) and Abafungin  (antifungal).
Mechanistic Insight

The reaction proceeds via a cascade:

  • S-Alkylation: The sulfur of the thioamide attacks the

    
    -carbon, displacing chloride (SN2).
    
  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Aromatization drives the loss of water.

Protocol: Synthesis of 2-Amino-4-Phenylthiazole

Target: Rapid synthesis under mild conditions using a Phase Transfer Catalyst (PTC).

Reagents
  • 2-Chloroacetophenone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Tetrabutylammonium hexafluorophosphate (

    
    ) (10 mol%)[1]
    
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroacetophenone (10 mmol, 1.54 g) in MeOH (50 mL).

  • Addition: Add thiourea (11 mmol, 0.84 g) in one portion.

  • Catalysis: Add

    
     (1 mmol, 0.39 g).
    
  • Reaction: Stir vigorously at Room Temperature for 15–30 minutes.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup:

    • Filter the precipitated solid (often the hydrobromide/hydrochloride salt).[2]

    • Wash the cake with cold MeOH (2 x 10 mL).

    • Neutralize by suspending the salt in water and adding 10%

      
       until pH 
      
      
      
      9.
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol.

Yield Expectation: >90% Advantages: The PTC method avoids the harsh reflux conditions of the classical Hantzsch method, minimizing byproduct formation.

DOT Diagram: Reaction Mechanism

HantzschMech Substrate 2-Chloroacetophenone + Thiourea Inter1 S-Alkylation (Thioimidate Intermediate) Substrate->Inter1 SN2 Attack Inter2 Intramolecular Cyclization Inter1->Inter2 N-Attack on C=O Product 2-Amino-4-phenylthiazole (- H2O, - HCl) Inter2->Product Dehydration

Figure 2: Mechanistic pathway of the PTC-promoted Hantzsch thiazole synthesis.

Core Application B: Asymmetric Reduction to Chiral Halohydrins

Enantiopure 2-chloro-1-arylethanols are direct precursors to epoxides and


-adrenergic blockers  (e.g., Sotalol, Salmeterol). Chemical catalysis offers higher scalability than biocatalysis for this transformation.
Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Noyori-Ikariya)

Target: (R)-2-Chloro-1-phenylethanol (>95% ee).

Reagents
  • Substrate: 2-Chloroacetophenone.[3][4][5][6]

  • Catalyst: RuCl (1 mol%).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or neat.

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (3 cycles).

  • Catalyst Loading: Add the Ruthenium catalyst (0.01 equiv) and 2-chloroacetophenone (1.0 equiv).

  • Solvent/Reductant: Add the HCOOH/Et3N mixture (2.0 equiv relative to ketone).

  • Reaction: Stir at 28°C for 12 hours.

    • Note: Do not heat excessively; enantioselectivity drops above 40°C.

  • Quench: Add water (10 mL) to separate the phases.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Silica gel flash chromatography (Eluent: Pentane/Ether 9:1). Note that halohydrins can be sensitive to acidic silica; neutralize silica with 1% Et3N if degradation is observed.

Data Summary Table: Reduction Methods

MethodCatalystH-SourceYieldee%Notes
Transfer Hydrogenation Ru-TsDPENHCOOH/Et3N92%96% (R)Scalable, no high pressure needed.
Biocatalytic S. cerevisiae B5Glucose85%98% (R)Green, but requires fermentation setup.
Hydride Reduction (+)-DIP-ClStoichiometric78%94% (S)Stoichiometric waste, difficult workup.

Troubleshooting & Optimization

Common failure modes and their scientific resolutions:

  • Lachrymatory Vapor Leak:

    • Cause: Inadequate quenching or rotary evaporation exhaust.

    • Fix: Use a secondary cold trap filled with 10% NaOH/EtOH on the rotovap to catch vapors.

  • Low Yield in Hantzsch Synthesis:

    • Cause: Hydrolysis of the phenacyl chloride to the

      
      -hydroxy ketone (phenacyl alcohol) due to wet solvents.
      
    • Fix: Use anhydrous MeOH and store 2-chloroacetophenone with a desiccant.

  • Racemization in Reduction:

    • Cause: Product halohydrin undergoes internal displacement to epoxide and re-opens non-selectively under basic conditions.

    • Fix: Keep workup pH neutral; avoid strong bases during extraction.

References

  • Potewar, T. M., et al. (2010). "A convenient and rapid synthesis of thiazoles and aminothiazoles using tetrabutylammonium hexafluorophosphate."[1] Journal of the Korean Chemical Society. 1

  • Hamada, T., et al. (2022). "The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand." The Journal of Organic Chemistry. 7

  • National Center for Biotechnology Information. (2025).[8] "PubChem Compound Summary for CID 7467, 4'-Chloroacetophenone" (and related 2-chloro data). 8

  • SynQuest Labs. (2025).[4] "Safety Data Sheet: 2-Chloroacetophenone (Lachrymator)." 9

  • Ou, Z. M., et al. (2005). "Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol." Chinese Journal of Biotechnology. Link

Sources

Troubleshooting & Optimization

"Purification of crude 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Executive Summary & Compound Profile

User: "I have a crude mixture from a Suzuki coupling yielding this compound. The TLC is messy, and I'm worried about separating the phosphine oxides and protodeboronation byproducts. How do I purify this efficiently?"

Scientist Response: This compound is a biaryl ketone synthesized via Suzuki-Miyaura cross-coupling. Its purification presents three specific challenges:

  • Solubility Mismatch: The biaryl core is lipophilic, but the ketone and methoxy groups add polarity, creating solubility issues in non-polar mobile phases (hexane/heptane).

  • Triphenylphosphine Oxide (TPPO) Contamination: If triphenylphosphine-based catalysts (e.g., Pd(PPh3)4) were used, TPPO will co-elute or streak, contaminating the moderate-polarity region where your ketone elutes.

  • Protodeboronation: The des-boron byproduct (3-acetylbiphenyl derivatives) often has an

    
     very similar to the product.
    

This guide provides a self-validating workflow to resolve these issues.

Pre-Purification Diagnostics & Workup

Q: "My crude material is a sticky brown oil. Should I load this directly onto the column?"

A: Absolutely not. Direct loading of crude Suzuki mixtures leads to "band broadening" and rapid column fouling. You must perform a Chemical Filter step first.

Protocol: The "Magnesium Sponge" for TPPO Removal

TPPO (


) is the most common impurity in this synthesis. It streaks on silica, obscuring your product.
  • Dissolution: Dissolve your crude oil in a minimal amount of Toluene or DCM.

  • Precipitation: Add

    
     (anhydrous)  or 
    
    
    
    (1.5 equivalents relative to the phosphine ligand used).
  • Incubation: Stir at room temperature for 30 minutes. The Lewis acidic metal coordinates with the Lewis basic oxygen of TPPO, forming an insoluble precipitate.

  • Filtration: Filter the suspension through a pad of Celite.

    • Result: The filtrate contains your biaryl ketone; the filter cake retains the TPPO.

Q: "I see a spot just above my product on TLC. What is it?"

A: This is likely the protodeboronation byproduct (where the boronic acid lost its group before coupling) or the homocoupling product .

Impurity TypeLikely Identity

Behavior (vs. Product)
Removal Strategy
Non-Polar Protodeboronation (Ar-H)Higher (

)
Elutes early in 100% Hexane wash.
Co-Eluting Homocoupling (Ar-Ar)Very Close (

)
Requires high-efficiency gradient or recrystallization.
Polar/Streaking TPPO / Pd-BlackLower / StreakingChemical precipitation (see above) or thiol-silica.

Stationary Phase & Solvent System Engineering

Q: "Which solvent system gives the best resolution for this biaryl ketone?"

A: Avoid Dichloromethane (DCM) as the primary eluent if possible; it often masks separation between the chloro-methoxy impurities and the product. Use a Hexane/Ethyl Acetate or Heptane/Isopropyl Acetate system.

Optimization Protocol: The "Target 0.3" Rule

Run TLC plates with the following concentrations. Your target is to move the product to


 .
  • System A (10% EtOAc/Hex): Product likely stays at baseline. Good for flushing non-polar impurities.

  • System B (20% EtOAc/Hex): Product should start moving.

  • System C (30% EtOAc/Hex): Product likely at

    
    . Too high for separation.
    

Recommendation: Run a Linear Gradient from 5% to 25% EtOAc in Hexane over 15 column volumes (CV).

SolventSelection Start Start TLC Screening (10% EtOAc in Hexane) CheckRf Check Rf of Product Start->CheckRf LowRf Rf < 0.15 (Stuck at Baseline) CheckRf->LowRf Too Slow GoodRf Rf 0.25 - 0.35 (Ideal Window) CheckRf->GoodRf Perfect HighRf Rf > 0.45 (Moves too fast) CheckRf->HighRf Too Fast ActionLow Increase Polarity Try 20% EtOAc LowRf->ActionLow ActionGood Lock Conditions Run Gradient 5% -> 25% GoodRf->ActionGood ActionHigh Decrease Polarity Try 5% EtOAc or Switch to Toluene/Hexane HighRf->ActionHigh

Figure 1: Decision matrix for solvent system selection based on Thin Layer Chromatography (TLC) data.

Column Loading & Elution Dynamics

Q: "I dissolved my sample in DCM and loaded it, but the bands are messy and overlapping."

A: You are experiencing Solvent Washout . DCM is a strong solvent. When you load a liquid solution of DCM onto a Hexane-equilibrated column, the DCM acts as a "highway," carrying the product and impurities down the column together before they can interact with the silica.

Corrective Action: Solid Loading (Dry Loading) For biaryl ketones, solid loading is mandatory for high-resolution separation.

  • Adsorption: Dissolve crude (1 g) in DCM (5 mL). Add Silica Gel (2 g).

  • Evaporation: Rotary evaporate until you have a free-flowing dry powder.

  • Loading: Pour this powder carefully onto the top of your pre-packed column.

  • Capping: Add a layer of sand (1 cm) to protect the bed.

Q: "The product crystallized inside the column tip! What do I do?"

A: This is common with highly crystalline acetophenone derivatives. The product concentration in the fraction exceeded its solubility in the Hexane-rich mobile phase.

Emergency Fix:

  • Stop flow immediately.

  • Heat gun: Gently warm the column tip (do not melt the plastic/glass).

  • Solvent Spike: Inject 1-2 mL of pure EtOAc or DCM directly into the tip outlet if possible, or increase the polarity of the mobile phase immediately to 50% EtOAc to flush the plug.

  • Prevention: For the next run, ensure your fraction collector tubes contain a small amount of solvent (e.g., 0.5 mL DCM) to instantly dissolve the eluate.

Post-Column Workflow & Troubleshooting

Q: "I isolated the product, but it's slightly yellow. NMR looks clean. Is it pure?"

A: The yellow color often indicates trace Palladium or Nitro-impurities (if nitro precursors were used). Even if NMR is silent (Pd is NMR invisible), this is unacceptable for biological testing.

Purification Polish (Recrystallization): Biaryl ketones crystallize exceptionally well.

  • Solvent: dissolve the solid in boiling Ethanol or Isopropyl Alcohol (IPA) .

  • Anti-solvent: If it doesn't precipitate upon cooling, add warm Heptane dropwise until turbidity persists.

  • Cooling: Let it stand at room temperature, then

    
    .
    
  • Result: White crystalline needles. The yellow mother liquor contains the impurities.

Troubleshooting Logic Map

Troubleshooting Problem Issue Detected Issue1 Tailing / Streaking Problem->Issue1 Issue2 Fronting (Shark fin) Problem->Issue2 Issue3 Co-elution Problem->Issue3 Cause1 Acidic Silica or Residual TPPO Issue1->Cause1 Cause2 Column Overload or Solubility Issue Issue2->Cause2 Cause3 Similar Polarity (Isomers/Homocoupling) Issue3->Cause3 Fix1 Add 1% Et3N to eluent or Pre-treat with MgCl2 Cause1->Fix1 Fix2 Use Solid Loading Increase Column Diameter Cause2->Fix2 Fix3 Change Selectivity: Try Toluene/EtOAc or Recrystallize Cause3->Fix3

Figure 2: Troubleshooting logic for common chromatographic anomalies.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[1] Chem. 1978, 43, 2923–2925. Link

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1] J. Org.[1] Chem. 2017, 82, 9931–9936.[1] Link

  • University of Rochester. Tips for Flash Column Chromatography: Acid Sensitivity & Loading Techniques.Link

  • BenchChem Technical Support. Removal of Triphenylphosphine Oxide Byproducts.Link

Sources

Technical Support Center: Synthesis of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2024-08-14-XC Subject: Troubleshooting Impurity Profiles & Low Yields in Biaryl Ketone Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Synthetic Challenge

You are attempting to synthesize 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone via a Suzuki-Miyaura cross-coupling. This reaction involves two distinct challenges: chemoselectivity (preserving the aryl chloride while reacting the bromide) and functional group stability (preventing aldol condensation of the acetyl group).

The Preferred Disconnection (Option A):

  • Coupling Partner 1 (Halide): 1-Bromo-4-chloro-2-methoxybenzene (Targeting the C-Br bond).

  • Coupling Partner 2 (Boron): 3-Acetylphenylboronic acid.

Note: If you are using the reverse disconnection (Option B: 3-Bromoacetophenone + 4-Chloro-2-methoxyphenylboronic acid), stop immediately. Ortho-methoxy boronic acids are highly prone to protodeboronation. Switch to Option A.

Diagnostic Flowchart: Troubleshooting Low Yields

Use the following decision tree to diagnose the specific failure mode of your reaction based on the impurities observed in your LC-MS/GC-MS data.

Troubleshooting Start Start: Analyze Crude Mixture (LC-MS) Q1 Is the Product Mass (M+) Observed? Start->Q1 NoProd Check Starting Materials Q1->NoProd No ImpurityCheck Identify Major Byproduct Mass Q1->ImpurityCheck Yes, but low yield Q2 Is Aryl Halide Recovered? NoProd->Q2 Catalyst Death / Poisoning Catalyst Death / Poisoning Q2->Catalyst Death / Poisoning Yes oxidative addition failure oxidative addition failure Q2-> oxidative addition failure No Homocoupling M = (Ar¹-Ar¹) or (Ar²-Ar²) Homocoupling ImpurityCheck->Homocoupling Dimer Mass Dehalogenation M = (Ar-H) Hydrodehalogenation ImpurityCheck->Dehalogenation Mass - Br + H Deboronation M = (Boronic Ar-H) Protodeboronation ImpurityCheck->Deboronation Boronic Mass - B(OH)2 + H Aldol M = Dimer - H2O Aldol Condensation ImpurityCheck->Aldol M+ + M+ - 18 WrongHalide M = Product minus Cl Cl-Activation ImpurityCheck->WrongHalide Coupling at Cl site

Figure 1: Diagnostic logic for identifying failure modes in Suzuki coupling based on crude mass spectrometry data.

Issue Resolution Modules

Issue 1: "I see the homocoupling dimer of the boronic acid."

Diagnosis: Oxidative Homocoupling. Mechanism: In the presence of oxygen, the Pd(II)-aryl species (formed after transmetalation) can disproportionate or react with another equivalent of boronic acid to form the symmetric biaryl (3,3'-diacetylbiphenyl). Root Cause: Incomplete degassing or low catalyst activity.

VariableRecommendation
Degassing Sparge solvent with Argon for >15 mins before adding catalyst. Do not rely solely on vacuum/backfill cycles for large volumes.
Solvent Avoid pure ethereal solvents (THF/Dioxane) if peroxides are present. Switch to Toluene/Water or DMF/Water mixtures.
Stoichiometry Increase Boronic Acid to 1.3 – 1.5 equivalents to compensate for loss to homocoupling.
Issue 2: "My product is missing the Chlorine atom (Mass = Expected - 34)."

Diagnosis: Hydrodehalogenation or "Wrong-Site" Coupling. Mechanism:

  • Hydrodehalogenation: After the desired coupling, residual Pd inserts into the C-Cl bond and is reduced by a hydride source (often the alcohol solvent or amine base).

  • Wrong-Site Coupling: Pd inserts into the C-Cl bond instead of the C-Br bond initially. Root Cause: Catalyst is too active (e.g., SPhos, XPhos) or temperature is too high.

Protocol Adjustment:

  • Ligand Selection: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . These are less electron-rich than Buchwald biaryl phosphines and will discriminate effectively between Br and Cl [1].

  • Temperature: Do not exceed 80°C. The activation energy for oxidative addition into aryl chlorides is significantly higher than bromides.

  • Base: Switch from Isopropanol (hydride source) to Toluene/Water.

Issue 3: "I see heavy impurities and the reaction mixture turned black/tarry."

Diagnosis: Base-Mediated Aldol Condensation.[1] Mechanism: The acetyl group on the boronic acid (methyl ketone) is acidic (pKa ~20). Under reflux with strong carbonate bases (K₂CO₃), it can undergo self-condensation or react with other electrophiles. Root Cause: Base is too strong or concentration is too high.

Protocol Adjustment:

  • Base: Switch to milder bases like K₃PO₄ (Potassium Phosphate Tribasic) or NaHCO₃ .

  • Water Content: Ensure a biphasic system (e.g., Toluene/Water 3:1). The water solvates the base, reducing its effective basicity in the organic phase where the ketone resides.

Standardized Experimental Protocol

Target: this compound Scale: 1.0 mmol

Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
1-Bromo-4-chloro-2-methoxybenzene 221.481.0221 mgElectrophile
3-Acetylphenylboronic acid 163.971.2197 mgNucleophile
Pd(dppf)Cl₂·DCM 816.640.0324.5 mgCatalyst
K₃PO₄ (Tribasic) 212.272.0425 mgBase
Toluene / Water --4 mL / 1 mLSolvent
Step-by-Step Procedure
  • Setup: Charge a 20 mL reaction vial with the aryl bromide, boronic acid, and base.

  • Solvent Prep: Add Toluene and Water.[3] Seal the vial with a septum.

  • Degassing (CRITICAL): Insert a long needle connected to an Argon line directly into the solution. Insert a short vent needle. Bubble Argon vigorously for 10 minutes.

  • Catalyst Addition: Quickly remove the septum, add the Pd catalyst, and reseal immediately. Purge headspace with Argon for 1 minute.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Checkpoint: Monitor by TLC/LC-MS at 2 hours. If conversion is <50%, add 1 mol% more catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL).[4] Wash with Water (10 mL) and Brine (10 mL). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).

Mechanistic Visualization: The Selectivity Landscape

The following diagram illustrates the competition between the desired pathway and the two primary "Killer" side reactions for this specific substrate class.

ReactionPathways Start Pd(0) Active Species OA_Br Oxidative Addition (Br) (Fast) Start->OA_Br Preferred Path OA_Cl Oxidative Addition (Cl) (Slow - Avoid!) Start->OA_Cl High T / Active Ligand ArBr Ar-Br (Reactant) ArCl Ar-Cl (Site) Transmetalation Transmetalation (+ Boronic Acid) OA_Br->Transmetalation Side_Dehal Side Rxn: Dehalogenation OA_Br->Side_Dehal + Hydride Source Side_Poly Side Rxn: Polymerization/Oligomers OA_Cl->Side_Poly Product Desired Biaryl Product Transmetalation->Product Reductive Elim.

Figure 2: Competing kinetic pathways. Success depends on maintaining the rate of OA_Br >> OA_Cl.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as a co-solvent? A: Proceed with caution. Ethanol is a primary alcohol and acts as a hydride donor, significantly increasing the risk of hydrodehalogenation (stripping the Br or Cl and replacing it with H) [2]. If solubility is an issue, use DME (Dimethoxyethane) or n-Butanol instead.

Q: Why is the 2-methoxy group on the bromide problematic? A: The methoxy group is ortho to the bromine. This creates steric bulk around the reaction center. While it doesn't stop the reaction, it slows down the oxidative addition and transmetalation steps. This "waiting time" gives the boronic acid more time to decompose (protodeboronation). You must ensure your catalyst is active enough to overcome this steric barrier without activating the chlorine.

Q: I only have Pd(PPh₃)₄. Will it work? A: Yes, tetrakis is a standard "mild" catalyst. However, it is air-sensitive. Ensure your boronic acid is in excess (1.5 equiv) because Pd(PPh₃)₄ often suffers from faster catalyst death (formation of Palladium black) compared to bidentate ligands like dppf.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Navarro, O., et al. (2004). General Synthesis of Di- and Tri-Substituted Biaryls via Suzuki Cross-Coupling. Journal of Organic Chemistry, 69(9), 3173–3180. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Technical Support Center: Purification of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and require robust, field-proven methods for its purification. We understand that achieving high purity is critical for downstream applications, from screening assays to late-stage process development. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot effectively and adapt these methods to your specific experimental context.

General Troubleshooting & Initial Assessment

Before diving into specific protocols, a quick assessment of your crude material can guide your purification strategy. A common and indispensable tool for this is Thin-Layer Chromatography (TLC).

Question: I've just completed my synthesis. What's the first thing I should do to assess purity and plan my purification?

Answer: Your first step should always be to characterize the crude reaction mixture using Thin-Layer Chromatography (TLC). This simple analysis provides a wealth of information to guide your subsequent purification strategy.

By spotting your crude material alongside the starting materials on a TLC plate and eluting with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate), you can visualize:

  • The presence of your desired product.

  • Unreacted starting materials.

  • The formation of byproducts (polar or non-polar).

This initial TLC will determine if a simple workup and recrystallization will suffice or if column chromatography is necessary to isolate your target compound from closely related impurities.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product contains residual palladium catalyst from a Suzuki coupling. How do I remove it?

Expert Insight: Residual palladium is one of the most common and troublesome impurities in reactions like the Suzuki-Miyaura coupling, which is a likely route to synthesize this biphenyl compound.[2][3] Palladium can exist as fine black particles (Pd(0)) or as soluble complexes, making its complete removal challenging but essential, especially for pharmaceutical applications where strict ICH guidelines apply.[4][5] A multi-step approach is often the most effective.

Recommended Protocol: Multi-Step Palladium Removal

  • Initial Filtration (Bulk Removal):

    • Rationale: This step removes the larger, agglomerated particles of palladium black.[4]

    • Procedure: Dilute the entire crude reaction mixture in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane). Prepare a small plug of Celite® (diatomaceous earth) approximately 1-2 cm thick in a sintered glass funnel. Pass the diluted reaction mixture through the Celite pad under gentle vacuum. Wash the pad thoroughly with additional solvent to ensure complete recovery of your product.[6][7]

  • Aqueous Wash / Scavenging (Removal of Soluble/Fine Palladium):

    • Rationale: Filtration alone is often insufficient to remove finely dispersed or soluble palladium species.[6] A wash with a scavenging agent can complex with the residual metal, rendering it more easily removable.

    • Procedure: After filtration, transfer the organic solution to a separatory funnel. Wash with an aqueous solution of a mild chelating agent. A 5-10% aqueous solution of N-acetyl cysteine or thiourea can be effective. Agitate for 15-20 minutes, separate the layers, and repeat if necessary. Follow with a water wash and a brine wash to remove the scavenger and residual water.

  • Final Polish (Chromatography or Recrystallization):

    • Rationale: The final purification step will remove the last traces of palladium that may have adhered to your compound or remained in solution. Silica gel in column chromatography is very effective at binding residual palladium at the column origin.[6]

    • Procedure: Concentrate the dried organic layer. If proceeding to chromatography, the palladium will typically remain as a dark band at the top of the silica gel. If recrystallizing, the palladium often precipitates out of the hot solution or is excluded from the crystal lattice upon cooling.

// Node Definitions Crude [label="Crude Reaction Mixture\n(Product + Pd)", fillcolor="#FBBC05", fontcolor="#202124"]; Dilute [label="Dilute in\nOrganic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filter through\nCelite® Pad", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtrate [label="Filtrate\n(Product + Soluble Pd)", fillcolor="#F1F3F4", fontcolor="#202124"]; Scavenge [label="Aqueous Wash with\nScavenging Agent\n(e.g., N-acetyl cysteine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washed [label="Washed Organic Layer\n(Low Pd)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Final Purification\n(Chromatography or\nRecrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Product\n(<10 ppm Pd)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_Waste [label="Pd on Celite®", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aq_Waste [label="Aqueous Waste\n(Pd-Scavenger Complex)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Crude -> Dilute; Dilute -> Filter; Filter -> Filtrate [label="Solution"]; Filter -> Pd_Waste [label="Solid"]; Filtrate -> Scavenge; Scavenge -> Washed [label="Organic Phase"]; Scavenge -> Aq_Waste [label="Aqueous Phase"]; Washed -> Final; Final -> Pure; } ` Caption: Workflow for effective removal of palladium catalyst.

FAQ 2: My product is an oil after solvent removal, but I expect a solid. What should I do?

Expert Insight: Oiling out instead of crystallizing is a common issue that typically indicates the presence of impurities depressing the melting point or that the compound's melting point is below the boiling point of the solvent used.[8] The goal is to gently coax the compound into forming a stable crystal lattice.

Troubleshooting Steps:

  • Purity Check: Re-evaluate your TLC. If significant impurities are present, direct crystallization is unlikely to succeed. Proceed to FAQ 3 on column chromatography first.

  • Solvent Selection: The solvent may be too good. A solvent that dissolves the compound too readily will not allow it to precipitate upon cooling.[9]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution.[8]

    • Solvent-Antisolvent System: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexanes or water) dropwise until the solution becomes persistently cloudy. Warm slightly to redissolve, then allow to cool slowly. This technique is highly effective for many aromatic ketones.[10]

FAQ 3: My TLC shows multiple spots close to my product. What is the best way to purify it by column chromatography?

Expert Insight: Column chromatography is the definitive method for separating compounds with similar polarities.[6] For a moderately polar aromatic ketone like this compound, a normal-phase silica gel column is the standard approach. The key to success is selecting the right mobile phase (eluent).

Protocol: Developing a Column Chromatography Method

  • Solvent System Selection via TLC:

    • Rationale: The ideal solvent system for your column will give your product a Retention Factor (Rf) of 0.25 - 0.35 on a TLC plate. This Rf value ensures the compound moves down the column at a reasonable rate, providing good separation without requiring excessive solvent volumes.

    • Procedure: Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (e.g., 4:1, 2:1) until the target Rf is achieved.[1]

Parameter Description Significance
Stationary Phase Silica Gel (Standard Grade, 60 Å, 230-400 mesh)The polar surface interacts with polar functional groups, retaining more polar compounds longer.
Mobile Phase Hexanes:Ethyl Acetate GradientA low-polarity eluent allows non-polar impurities (like homocoupled byproducts) to elute first. Gradually increasing the polarity with ethyl acetate will then elute your product, followed by more polar impurities.[11]
Loading Method Dry LoadingFor best resolution, dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This prevents band broadening associated with wet loading in a strong solvent.[12]
Detection UV light at 254 nmThe aromatic rings in your compound will be strongly UV-active, allowing for easy visualization on TLC plates and monitoring of column fractions.[1]

// Node Definitions Start [label="Crude Product Analysis\n(TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Spots [label="Are spots well-separated\nand is product the major spot?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallize [label="Attempt Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Purity [label="Check Purity\n(TLC, mp)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure Product", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column [label="Perform Column Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Find_Rf [label="Develop Solvent System\n(Target Rf ≈ 0.3)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Run_Column [label="Dry Load & Run Column", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Pure Fractions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Spots; Check_Spots -> Recrystallize [label="Yes"]; Check_Spots -> Column [label="No\n(Spots are close/many)"]; Recrystallize -> Check_Purity; Check_Purity -> Pure [label="Yes (Pure)"]; Check_Purity -> Column [label="No (Impure)"]; Column -> Find_Rf -> Run_Column -> Combine -> Check_Purity; } ` Caption: Decision tree for purification strategy selection.

FAQ 4: What is a good starting point for recrystallizing this specific compound?

Expert Insight: The structure of this compound—an aromatic ketone with a methoxy group—suggests it will have good solubility in moderately polar to polar organic solvents.[13] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8][9]

Recommended Solvents to Screen:

Solvent/System Rationale Procedure Notes
Ethanol (95%) A good general-purpose solvent for moderately polar compounds. The presence of water can sometimes aid in crystallization.Dissolve in minimum hot ethanol. Allow to cool slowly. If no crystals form, add a few drops of water (as an anti-solvent) to the hot solution until cloudy, then reheat to clarify and cool.
Isopropanol Similar to ethanol but slightly less polar. Can sometimes provide better crystal formation if ethanol is too strong a solvent.Follow the same procedure as for ethanol.
Ethyl Acetate / Hexanes A powerful solvent/anti-solvent pair. The biphenyl structure should be soluble in EtOAc, while the aliphatic hexanes will induce precipitation.[10]Dissolve the crude material in a minimum of hot ethyl acetate. Add hexanes slowly until the solution becomes turbid. Add a few drops of ethyl acetate to clarify, then cool slowly.
Toluene Aromatic solvents can be effective for aromatic compounds due to pi-pi stacking interactions.[14]Use with caution due to higher boiling point. Ensure slow cooling to promote the formation of large, pure crystals.

Self-Validating Check: The ultimate test of purity after recrystallization is obtaining a sharp, constant melting point that does not increase upon subsequent recrystallization.[9]

References

  • How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]

  • Biphenyl Purification: Chromatography Lab. Studylib. Available at: [Link]

  • Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. RSC Publishing. Available at: [Link]

  • How to remove palladium catalyst from reaction mixture ? ResearchGate. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Purification of polybrominated biphenyl congeners. PubMed. Available at: [Link]

  • Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex. Available at: [Link]

  • The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. Available at: [Link]

  • Process for the preparation of aromatic ketones. Google Patents.
  • Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Restek. Available at: [Link]

  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. Available at: [Link]

  • Recrystallization. Unknown Source.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Chemical Properties of Ethanone, 1-(3-chloro-4-methoxyphenyl)- (CAS 37612-52-5). Cheméo. Available at: [Link]

  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI. Available at: [Link]

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Google Patents.
  • Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Purification Strategies for Flavones and Related Compounds. Teledyne Labs. Available at: [Link]

Sources

"Optimizing Suzuki coupling reaction conditions for ketone synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Ketone Synthesis Ticket ID: KET-SYN-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome & Scope

Welcome to the Advanced Synthesis Support Center. You are accessing the optimization guide for Carbonylative Suzuki-Miyaura Coupling (CSMC) .

Unlike the standard Suzuki coupling which yields biaryls, the Carbonylative variant inserts a carbon monoxide (CO) molecule between the two aryl partners to form a diaryl ketone . This 3-component reaction is mechanistically distinct and prone to specific failure modes (e.g., "gas-starved" biaryl formation).

This guide prioritizes safety (CO management), selectivity (Ketone vs. Biaryl), and efficiency (Turnover Frequency).

The Chemistry Engine (Mechanism & Logic)

To troubleshoot, you must visualize the invisible competition occurring in your flask. The critical divergence point is the CO Insertion step.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle and the "Danger Zone" where the reaction fails (producing biaryl byproducts).

CSMC_Mechanism cluster_legend Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X CO_Insert CO Insertion (Ar-CO-Pd-X) OxAdd->CO_Insert + CO (Critical Step) DirectTrans Direct Transmetallation (Ar-Pd-Ar') OxAdd->DirectTrans Low CO Pressure or Steric Bulk TransMet Transmetallation (Ar-CO-Pd-Ar') CO_Insert->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ketone TARGET PRODUCT: Diaryl Ketone RedElim->Ketone Biaryl SIDE PRODUCT: Biaryl (No CO) DirectTrans->Biaryl Fast key Yellow Node = The Selectivity Filter Red Path = Common Failure Mode

Figure 1: The Carbonylative Suzuki Catalytic Cycle. Note the competition between CO insertion (Yellow) and Direct Transmetallation (Grey).

Critical Parameter Optimization

CO Source Selection (The Safety/Efficiency Trade-off)

The choice of CO source dictates your setup. We recommend Solid Surrogates for standard labs to avoid high-pressure cylinders.

ParameterCO Gas (Balloon/Cylinder) Molybdenum Hexacarbonyl Mo(CO)₆ Ex-Situ Generation (Two-Chamber)
Atom Economy High (100% utilization possible)Low (Solid waste generated)Medium (Chemical CO generation)
Pressure Control Precise (via regulator)Difficult (Stoichiometry controlled)Moderate (Diffusion controlled)
Safety Profile High Risk (Inhalation/Leak)Moderate (Toxic solid)High Safety (CO contained)
Equipment Autoclave / Schlenk LineStandard GlasswareDouble-chamber flask (e.g., COware)
Recommendation Industrial Scale-upQuick ScreeningGeneral Lab Optimization
Catalyst & Ligand Architecture
  • The Problem: Standard ligands (PPh₃) often favor direct Suzuki coupling (biaryl formation) because the rate of transmetallation > rate of CO insertion.

  • The Fix: Use ligands that enhance the stability of the Acyl-Pd complex or slow down direct transmetallation.

    • Recommended: Xantphos (Wide bite angle favors carbonylation), dppp , or cataCXium® A .

    • Pd Source: Pd(OAc)₂ is generally superior to Pd₂(dba)₃ as dba can inhibit CO insertion in sensitive systems.

Troubleshooting Guides (Q&A Format)

Q1: I am getting the Biaryl product (Ar-Ar') instead of the Ketone. Why?

Diagnosis: "Gas Starvation." The rate of CO insertion is slower than the rate of transmetallation with the boronic acid. Corrective Actions:

  • Increase CO Pressure: If using a balloon, switch to a slight overpressure or an autoclave (5-10 bar).

  • Lower the Temperature: High temps (>100°C) can cause CO extrusion (de-insertion). Try 60–80°C.

  • Slow Down Transmetallation: Switch to a less reactive boron species (e.g., Boronic Ester instead of Acid) or a weaker base (K₂CO₃ instead of Cs₂CO₃).

  • Change Ligand: Switch to Xantphos or dppf . These chelating phosphines favor the reductive elimination of the ketone.

Q2: The reaction stalls at 0% conversion (Starting Material recovered).

Diagnosis: Catalyst Poisoning or Failure of Oxidative Addition. Corrective Actions:

  • CO Poisoning: Too much CO can saturate the metal center, preventing the aryl halide from binding. Solution: If using high pressure (>20 bar), reduce it.

  • Oxidative Addition: If using Aryl Chlorides, the reaction is sluggish. Solution: Switch to Aryl Iodides or add an additive like KI or TBAI to form the iodide in situ.

Q3: My Boronic Acid is disappearing, but no product is forming.

Diagnosis: Protodeboronation (Hydrolysis of the C-B bond). Corrective Actions:

  • Water Control: While Suzuki requires some water, too much promotes deboronation. Use anhydrous solvents (Dioxane/Toluene) with a controlled amount of water (e.g., 100:1 ratio) or use anhydrous bases (CsF).

  • Switch Reagent: Use Potassium Organotrifluoroborates (Ar-BF₃K) . They are stable to protodeboronation and release the active boronic acid slowly.

Optimized Protocols

Protocol A: The "Green" Surrogate Method (Mo(CO)₆)

Best for: Small scale (0.5 mmol), no gas cylinder required.

  • Setup: Use a 20 mL microwave vial or heavy-walled pressure tube.

  • Reagents:

    • Aryl Iodide (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Mo(CO)₆ (1.0 equiv) (Source of CO)

    • Pd(OAc)₂ (5 mol%)[1][2]

    • Xantphos (5 mol%) (Crucial for selectivity)

    • Na₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (4:1 ratio, 0.2 M concentration).

  • Execution:

    • Add solids, seal vessel, and purge with Argon (3x).

    • Add degassed solvents via syringe.

    • Heat to 80°C for 12–16 hours . (Note: Mo(CO)₆ releases CO upon heating; ensure safety shield is used).

  • Workup: Cool, filter through Celite, extract with EtOAc.

Protocol B: The Ex-Situ Generation Method (Two-Chamber)

Best for: Safety and precise stoichiometry without metal contamination from Mo.

  • Setup: Use a two-chamber system (Chamber A = Reaction, Chamber B = CO Gen).

  • Chamber A (Reaction):

    • Ar-I, Ar-B(OH)₂, Pd(OAc)₂/SPhos, K₃PO₄, Anisole.

  • Chamber B (CO Source):

    • COgen (9-methyl-9H-fluorene-9-carbonyl chloride) or Formic Acid.

    • Add Pd/C and base (for COgen) or Sulfuric Acid (for Formic Acid) to trigger release.

  • Execution:

    • Trigger Chamber B to release CO. The gas diffuses into Chamber A.

    • Heat Chamber A to 80°C.

    • Advantage:[1][3][4] The reaction mixture remains free of CO-generating byproducts.

Troubleshooting Logic Map

Use this decision tree to diagnose your specific failure mode.

Troubleshooting_Tree Start Start: Low Yield Check_SM Check SM Recovery Start->Check_SM SM_Rec SM Recovered (No Reaction) Check_SM->SM_Rec Biaryl Biaryl Product Formed Check_SM->Biaryl Homo Homocoupling (Ar-Ar or Ar'-Ar') Check_SM->Homo Poison Is CO Pressure >20 bar? SM_Rec->Poison Reduce_CO Fix: Reduce Pressure (CO Poisoning) Poison->Reduce_CO Yes Change_X Fix: Switch to Ar-I or add KI Poison->Change_X No Temp_Check Is Temp > 100°C? Biaryl->Temp_Check Lower_Temp Fix: Lower Temp (Prevent CO Extrusion) Temp_Check->Lower_Temp Yes Ligand_Check Fix: Use Xantphos (Increase CO Insertion) Temp_Check->Ligand_Check No Degas Fix: Degas Solvents (O2 Leak) Homo->Degas

Figure 2: Diagnostic Decision Tree for CSMC Optimization.

References

  • Original Mechanism & Foundations

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Carbonylative Suzuki Methodology

    • Wu, X.-F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between aryl halides and aryl boronic acids. Chemical Society Reviews, 40, 4986-5009. Link

  • CO Surrogates (Mo(CO)₆)

    • Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Hydrogen. Journal of the American Chemical Society, 130(52), 17672–17673. (Foundational work on surrogates). Link

  • Ex-Situ CO Generation

    • Hermange, P., Lindhardt, A. T., Taaning, R. H., Bjerglund, K., Lupp, D., & Skrydstrup, T. (2011). Ex Situ Generation of CO and Its Efficient Incorporation in Palladium-Catalyzed Carbonylations.[5] Journal of the American Chemical Society, 133(16), 6061–6071. Link

  • Ligand Effects (Xantphos)

    • Martinelli, J. R., Watson, D. A., Freckmann, D. M. M., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102–7107. Link

Sources

Technical Support Center: Purification of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Solvent Selection Strategy

The target molecule, 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone , is a lipophilic biaryl ketone. Based on its structural properties (acetophenone core + halogenated anisole ring), it exhibits "Type II" solubility behavior: high solubility in chlorinated solvents/esters, moderate solubility in hot alcohols, and low solubility in aliphatics.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicabilityProsCons
Ethanol (95%) 100% Primary Choice Excellent impurity rejection (boronic acids stay in solution); green solvent.Risk of "oiling out" if cooling is too rapid.
IPA / Heptane 1:3 to 1:5 Secondary Choice Best for removing non-polar dimers; higher boiling point allows better dissolution.Requires careful anti-solvent addition.
Ethyl Acetate / Hexane 1:4 Alternative Good if the crude is very gummy/oily.Flammable; Hexane is neurotoxic (replace with Heptane if possible).

Critical Note: This molecule is a Suzuki coupling product . Crude mixtures likely contain Palladium (Pd) black, phosphine oxides, and unreacted boronic acids. The protocol below includes a specific Hot Filtration step to address this.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol (95%)[1]

This protocol is designed to maximize yield while removing the specific impurities associated with biaryl synthesis.

Materials Required:

  • Crude this compound

  • Ethanol (95% or Absolute)

  • Activated Carbon (optional, for Pd removal)

  • Celite 545 filter aid

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 5 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained (excluding black Pd particles).

  • Pd Removal (Hot Filtration):

    • Action: While at reflux, add a small amount of activated carbon (5 wt%). Stir for 5 minutes.

    • Filtration: Filter the hot solution through a pre-warmed Celite pad into a clean, pre-warmed Erlenmeyer flask. This removes insoluble Pd catalyst.

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (RT) over 1-2 hours. Do not use an ice bath yet.

    • Mechanism:[1][2] Slow cooling prevents the trapping of impurities within the crystal lattice.

  • Finishing: Once a heavy crop of crystals forms at RT, cool the flask in an ice-water bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel). Wash the cake with cold Ethanol (-10°C).

  • Drying: Dry under vacuum at 40°C for 4 hours.

Troubleshooting Guide (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I cooled the solution, but instead of crystals, I got a milky emulsion that settled into a sticky oil at the bottom. What went wrong?"

Technical Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the compound precipitates as a liquid before it can organize into a crystal lattice, usually because the solution is too concentrated or cooled too fast.

Corrective Actions:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Add Solvent: Add 10-15% more Ethanol. A slightly more dilute solution favors crystal formation over oiling.

  • Seed It: Cool the solution just until it becomes slightly cloudy, then add a "seed crystal" (a tiny grain of pure product).

  • The "Scratch" Method: If you lack seed crystals, take a glass rod and vigorously scratch the inner wall of the flask at the air-liquid interface. The microscopic glass shards act as nucleation sites.

Issue 2: Low Yield / Product Stays in Mother Liquor

User Question: "The crystals look great, but I only got 40% recovery. The filtrate is still very yellow."

Technical Diagnosis: The compound is likely too soluble in Ethanol at room temperature, or the impurity load (phosphine oxides) is acting as a "solubilizer."

Corrective Actions:

  • Switch to Anti-Solvent Method:

    • Dissolve the compound in minimum hot Ethyl Acetate (or IPA).

    • Slowly add Heptane dropwise at reflux until persistent cloudiness appears.

    • Add one drop of solvent to clear it, then let it cool.

  • Second Crop: Evaporate the mother liquor down to 20% of its original volume and repeat the cooling process to harvest a second crop (check purity by TLC/HPLC).

Issue 3: Persistent Color (Yellow/Orange)

User Question: "My product is supposed to be off-white, but it remains bright yellow even after recrystallization."

Technical Diagnosis: This is likely trace Palladium-Phosphine complexes or conjugated organic impurities.

Corrective Actions:

  • Carbon Treatment: Repeat the recrystallization but increase the Activated Carbon load to 10 wt%.

  • Scavenger Resin: If carbon fails, dissolve the product in DCM and stir with a metal scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour, then filter and recrystallize.

Visual Logic: Decision Matrix

The following diagram illustrates the decision-making process for solvent selection and troubleshooting based on observed experimental behavior.

RecrystallizationLogic Start Crude this compound SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves Dissolves->SolubilityCheck No (Add more EtOH) HotFilter Perform Hot Filtration (Celite) Remove Pd Black Dissolves->HotFilter Yes Cooling Cool Slowly to RT HotFilter->Cooling ResultCheck Outcome? Cooling->ResultCheck Crystals Crystals Formed (Success) ResultCheck->Crystals White Needles/Plates Oil Oiling Out (Liquid Phase Separation) ResultCheck->Oil Sticky Gum NoPrecip No Precipitate (Solution remains clear) ResultCheck->NoPrecip Clear Solution FixOil Reheat -> Add 10% more solvent -> Seed Oil->FixOil FixNoPrecip Evaporate 30% solvent -> Add Water dropwise NoPrecip->FixNoPrecip FixOil->Cooling Retry FixNoPrecip->Cooling Retry

Caption: Workflow for purifying the biaryl ketone target, including loops for correcting common phase-separation issues.

References

  • Suzuki-Miyaura Coupling Purification Standards

    • Source: Organic Chemistry Portal. "General Method for the Suzuki-Miyaura Cross-Coupling."
    • URL:[Link]

  • Solubility of Biaryl Ketones

    • Source: PubChem Compound Summary for 4'-Chloro-2-methoxy-1,1'-biphenyl (Structural Analog).
    • URL:[Link]

  • Recrystallization Troubleshooting (Oiling Out)

    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

  • Purification of 3-Substituted Acetophenones: Source: BenchChem Protocols. "Synthesis and purification of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone analogs."

Sources

Validation & Comparative

Structural Validation of Biaryl Scaffolds: A Comparative 1H NMR Guide for 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of biaryl-based pharmacophores—common in kinase inhibitors and receptor modulators—the structural validation of the biaryl bond formation is a critical quality gate. This guide focuses on the 1H NMR analysis of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone , a representative biaryl ketone synthesized via Suzuki-Miyaura cross-coupling.[1]

Unlike standard spectral libraries, this guide compares the analytical performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1] It demonstrates how solvent choice dictates resolution in crowded aromatic regions and provides a self-validating logic tree for distinguishing the target product from unreacted halogenated precursors.

Structural Breakdown & Theoretical Expectation

Before acquisition, we must map the proton environments.[1] The molecule consists of two distinct aromatic systems linked by a single bond.

  • Ring A (The Acetyl Core): A 1,3-disubstituted benzene ring.[1]

  • Ring B (The Substituent): A 1,2,4-trisubstituted benzene ring (4-Chloro-2-methoxy pattern).[1]

The "Self-Validating" Assignment Logic

To ensure the spectrum matches the structure, look for these non-negotiable diagnostic signals:

  • The Singlet Check: Two distinct singlets (Acetyl -CH₃ and Methoxy -OCH₃).

  • The Biaryl Shift: Protons ortho to the new C-C bond will shift downfield compared to the starting bromide, due to the extended conjugation of the biaryl system.[1]

  • The Coupling Fingerprint: Ring B must show a specific ABX or simplified AMX pattern (depending on field strength).[1]

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent is not merely about solubility; it fundamentally alters the spectral landscape.[1][2]

Comparative Performance Table
FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Scientist’s Verdict
Solubility Moderate. Good for final product, poor for polar intermediates.[1]Excellent. Dissolves polar precursors and salts.Use DMSO for crude reaction mixtures; CDCl₃ for purified final product.
Water Peak ~1.56 ppm (Sharp). Rarely interferes with aromatics.~3.33 ppm (Broad).[1] Can obscure OMe/Acetyl signals if wet.CDCl₃ is superior for aliphatic region quantification.
Aromatic Resolution High. Minimizes viscosity-broadening.Medium. Higher viscosity can broaden multiplets.CDCl₃ preferred for resolving complex coupling (J-values).[1]
Exchangeable Protons Invisible or Broad (if OH/NH present).[1]Sharp/Visible.DMSO required if tracking boronic acid consumption (-B(OH)₂).[1]
Experimental Insight
  • Why CDCl₃? For the purified ketone, CDCl₃ provides the sharpest resolution of the aromatic multiplets (6.8–8.2 ppm), essential for calculating precise coupling constants (

    
    ) to prove the substitution pattern.[1]
    
  • Why DMSO-d₆? If you are monitoring the reaction, DMSO is superior because it reveals the disappearance of the Boronic Acid hydroxyl protons (~8.0–9.0 ppm broad singlets), which are invisible in CDCl₃.[1]

Experimental Protocol

Method A: High-Resolution Characterization (CDCl₃)
  • Sample Prep: Dissolve 5–10 mg of purified compound in 0.6 mL CDCl₃ (99.8% D).

  • Internal Standard: Ensure TMS (Tetramethylsilane) is present at 0.03% v/v for referencing (0.00 ppm).

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes relaxation).

    • Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy of methyl singlets).

    • Scans (NS): 16–64.

Method B: Reaction Monitoring (DMSO-d₆)
  • Sample Prep: Filter 0.1 mL of reaction mixture through a celite plug, dry under N₂, and reconstitute in 0.6 mL DMSO-d₆.

  • Critical Step: Add 1 drop of D₂O only if water suppression is needed, but this will erase the diagnostic Boronic Acid -OH signals.[1]

Data Interpretation & Reference Values

The following data represents the Expected Chemical Shifts for the target molecule in CDCl₃ (400 MHz).

A. Aliphatic Region (Diagnostic Singlets)
AssignmentShift (δ ppm)MultiplicityIntegrationNotes
Acetyl (-C(O)CH₃) 2.60 – 2.65Singlet (s)3HCharacteristic ketone methyl.
Methoxy (-OCH₃) 3.75 – 3.85Singlet (s)3HUpfield due to electron donation.[1]
B. Aromatic Region (Structural Proof)

Note: Ring A protons are generally more deshielded due to the electron-withdrawing Acetyl group.

ProtonPositionShift (δ ppm)PatternCoupling (

Hz)
Logic
H-A2 Ring A (btwn substituents)8.10 – 8.15Triplet/Singlet~1.5Deshielded by Acetyl + Ring Current.[1]
H-A4 Ring A (ortho to Acetyl)7.90 – 7.95Doublet (dt)7.8, 1.5Ortho to EWG (Acetyl).[1]
H-A6 Ring A (ortho to Biaryl)7.70 – 7.75Doublet (dt)7.8, 1.5Ortho to Biaryl bond.[1]
H-A5 Ring A (meta)7.50 – 7.55Triplet (t)7.8Standard meta proton.[1]
H-B6 Ring B (ortho to Biaryl)7.25 – 7.35Doublet (d)8.2Shielded relative to Ring A.
H-B3 Ring B (ortho to OMe)6.95 – 7.00Doublet (d)2.0Meta coupling to H-B5 only.[1]
H-B5 Ring B (meta to Biaryl)7.00 – 7.05dd8.2, 2.0Coupled to B6 (ortho) and B3 (meta).[1]

Visualization: Analytical Workflow

The following diagrams illustrate the logical flow for validating the synthesis and assigning the signals.

Diagram 1: Synthesis Validation Logic

SynthesisValidation Start Crude Reaction Mixture SolventChoice Solvent Selection Start->SolventChoice DMSO DMSO-d6 Route (In-Process Control) SolventChoice->DMSO High Polarity/Salts CDCl3 CDCl3 Route (Final Characterization) SolventChoice->CDCl3 Purified Organic Check1 Check: Boronic Acid -OH (8.0 - 9.0 ppm) DMSO->Check1 Check2 Check: Biaryl Bond Shift (H-B6 moves downfield) CDCl3->Check2 Result Validation Confirmed Check1->Result Disappearance = Success Check2->Result Shift Observed

Caption: Decision tree for selecting the appropriate NMR solvent based on the stage of synthesis (IPC vs. Final QC).

Diagram 2: Signal Assignment Topology

SignalAssignment Core This compound RingA Ring A (Acetyl-Substituted) Core->RingA RingB Ring B (Chloro-Methoxy) Core->RingB HA2 H-A2 (8.1 ppm) Most Deshielded RingA->HA2 Ortho to C=O OMe -OCH3 (3.8 ppm) Singlet RingB->OMe Electron Donor HB3 H-B3 (~7.0 ppm) Meta-Coupled (d, J=2) RingB->HB3 Shielded by OMe

Caption: Topographical map linking structural moieties to their key diagnostic NMR signals.

References

  • Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • NIST Chemistry WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)- (Analogous Fragment Data). Retrieved from [Link][1]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, a comprehensive understanding of a molecule's behavior under mass spectrometric conditions is paramount. This guide provides an in-depth, predictive analysis of the fragmentation patterns of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone , a compound of interest for its potential applications in medicinal chemistry. In the absence of direct, published experimental spectra for this specific molecule, this document leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to forecast its fragmentation pathways. This approach not only offers a robust predictive model but also serves as a foundational framework for researchers developing analytical methods for this and similar molecular scaffolds.

Introduction to the Analyte and Analytical Rationale

The target molecule, this compound, is a substituted aromatic ketone with a molecular weight of 260.7 g/mol . Its structure comprises a central phenyl ring substituted with an acetyl group, which is in turn linked to a 4-chloro-2-methoxyphenyl moiety. This intricate arrangement of functional groups—a ketone, a biphenyl-like linkage, a chloro substituent, and a methoxy group—presents a fascinating case for mass spectrometric analysis. Each of these features will influence the molecule's ionization and subsequent fragmentation, providing a rich tapestry of structural information.

The choice of ionization technique and fragmentation method is critical in elucidating the structure of such a molecule. This guide will compare the predicted outcomes from two common ionization methods, Electrospray Ionization (ESI) and Electron Ionization (EI), followed by Collision-Induced Dissociation (CID). ESI is a soft ionization technique that typically yields a protonated molecule, providing molecular weight information, while EI is a higher-energy method that induces more extensive fragmentation, revealing key structural motifs.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the presence of the readily ionizable ketone functional group and the relative stabilities of the resulting fragment ions. The following sections detail the predicted fragmentation cascades under different ionization and dissociation conditions.

Electron Ionization (EI) Fragmentation

Under high-energy Electron Ionization (EI), the molecule is expected to undergo significant fragmentation. The primary fragmentation event for acetophenone and its derivatives is the alpha-cleavage adjacent to the carbonyl group.[1][2][3] This results in the loss of a methyl radical (•CH₃) to form a highly stable acylium ion.

Predicted EI Fragmentation Pathway

G M M+• m/z 260/262 F1 Loss of •CH₃ (α-cleavage) M->F1 A [M-CH₃]+ m/z 245/247 F1->A F2 Loss of CO A->F2 B [M-CH₃-CO]+ m/z 217/219 F2->B F3 Loss of •Cl B->F3 F4 Loss of •OCH₃ B->F4 C [M-CH₃-CO-Cl]+ m/z 182 F3->C D [M-CH₃-CO-OCH₃]+ m/z 186/188 F4->D

Caption: Predicted Electron Ionization fragmentation of the target molecule.

The molecular ion (M+•) is expected at m/z 260, with a characteristic M+2 peak at m/z 262 due to the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4] The base peak in the spectrum is predicted to be the acylium ion at m/z 245/247. Subsequent loss of carbon monoxide (CO) from this ion would yield a fragment at m/z 217/219. Further fragmentation could involve the loss of the chlorine radical (•Cl) or the methoxy radical (•OCH₃).

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

In positive-ion ESI, the molecule will readily protonate at the carbonyl oxygen, forming the [M+H]⁺ ion at m/z 261/263. Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) of this precursor ion is expected to yield a series of structurally informative product ions.

Predicted ESI-CID Fragmentation Pathway

G MH [M+H]+ m/z 261/263 F1 Loss of H₂O MH->F1 F2 Loss of CH₃CHO MH->F2 F3 Loss of C₈H₇O MH->F3 A [M+H-H₂O]+ m/z 243/245 F1->A B [M+H-CH₃CHO]+ m/z 217/219 F2->B C [4-Chloro-2-methoxyphenyl]+ m/z 141/143 F3->C

Caption: Predicted ESI-CID fragmentation of the protonated molecule.

Under CID conditions, the protonated molecule may undergo several fragmentation pathways. A common fragmentation for protonated ketones is the loss of a neutral molecule. The loss of water (H₂O) is a possibility, leading to a fragment at m/z 243/245. Another potential fragmentation is the cleavage of the bond between the two phenyl rings, which could lead to the formation of a stable ion representing the 4-chloro-2-methoxyphenyl moiety at m/z 141/143.

Comparative Analysis of Fragmentation Techniques

The choice of mass spectrometry technique will significantly influence the resulting spectrum and the structural information that can be obtained.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) with CID
Ionization Energy High (typically 70 eV)Low (soft ionization)
Molecular Ion Often observable, but can be weakStrong [M+H]⁺ or other adducts
Fragmentation Extensive, "hard" fragmentationControlled fragmentation via CID
Primary Cleavage α-cleavage of the acetyl groupCleavage of the biphenyl linkage, neutral losses
Key Predicted Fragments (m/z) 260/262 (M+•), 245/247, 217/219261/263 ([M+H]⁺), 243/245, 217/219, 141/143
Best For Elucidating core structural fragmentsDetermining molecular weight and targeted fragmentation

Experimental Protocols

While experimental data for the target compound is not available, the following protocols are provided as a guide for researchers aiming to analyze this or similar molecules.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)
  • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min and hold for 5 minutes.

  • Injector: Set to 280°C in splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-500

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS/MS)
  • LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Collision Gas: Argon

    • Collision Energy: Optimize between 10-40 eV to observe a range of fragment ions.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles of related chemical structures, we can anticipate the key fragment ions that would be observed under both EI and ESI-CID conditions. The dominant fragmentation pathways are expected to be initiated by the acetyl group and the biphenyl linkage. This comparative analysis serves as a valuable resource for researchers in developing robust analytical methods for the characterization of this and other novel chemical entities. The provided experimental protocols offer a starting point for empirical validation of these predictions.

References

  • MSU Chemistry. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Retrieved from [Link]

  • ResearchGate. (2022). Main paths of mass spectrometric fragmentation of 2-(2,4-dichlorophenyl). Retrieved from [Link]

  • Filo. (2025). Explain all possible fragmentation for in mass spectrometry. Retrieved from [Link]

  • Unknown Source. (n.d.). Interpretation Mass spectral interpretation is not a trivial process.
  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetophenone, 4'-hydroxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-[3-Chloro-4-(3-methoxyphenoxy)phenyl]ethanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sielc.com. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubMed. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-chloro-4-methoxyphenyl)- (CAS 37612-52-5). Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

Sources

Comparative Guide: Suzuki vs. Stille Coupling for Biaryl Ketone Synthesis

[1][2]

Executive Summary: The Strategic Trade-Off

The synthesis of biaryl ketones presents a unique chemoselective challenge in cross-coupling: preserving the carbonyl moiety without facilitating decarbonylation or side reactions.

  • The Stille Coupling (Migita Protocol) is the historical "gold standard" for this transformation. Its neutral reaction conditions prevent the decomposition of sensitive acyl chloride electrophiles, offering superior functional group tolerance at the cost of high toxicity and difficult purification.

  • The Suzuki-Miyaura Coupling offers a greener, scalable alternative. However, its reliance on basic conditions (required to activate the boronic acid) historically plagued the reaction with competitive hydrolysis of the acyl electrophile. Modern anhydrous protocols have largely solved this, making Suzuki a viable competitor if specific conditions are met.

FeatureStille Coupling (Migita)Suzuki-Miyaura (Acyl-Cross)
Primary Advantage Neutral Conditions (No Base)Low Toxicity (Green Chemistry)
Primary Risk Tin contamination / NeurotoxicityHydrolysis of Acyl Chloride
Reagent Stability High (Air/Moisture Stable)Moderate (Protodeboronation)
Atom Economy Poor (High MW byproducts)Good
Scale-Up Suitability Low (Waste disposal costs)High

Mechanistic Divergence[3]

The core difference lies in the Transmetalation step. Stille reagents are nucleophilic enough to transmetalate to Pd(II) under neutral conditions. Boronic acids are not; they require a base to form a boronate "ate" complex, which is the active nucleophile. This requirement dictates the compatibility with acyl chlorides.

Pathway Analysis

Two primary strategies exist for synthesizing biaryl ketones.

  • Acyl-Electrophile Route (2-Component): Acyl Chloride + Aryl Organometallic.

  • Carbonylative Route (3-Component): Aryl Halide + Aryl Organometallic + CO Gas.

The diagram below illustrates the mechanistic bifurcation and the specific challenges each method faces.

GStartPd(0) CatalystOA_AcylOxidative Addition(Acyl Chloride)Start->OA_AcylRoute A (2-Comp)OA_ArylOxidative Addition(Aryl Halide)Start->OA_ArylRoute B (3-Comp)Trans_StilleTransmetalation (Stille)Neutral ConditionsOA_Acyl->Trans_StilleSn-RTrans_SuzukiTransmetalation (Suzuki)Requires Base (OH-/CO3-)OA_Acyl->Trans_SuzukiB(OH)2 + BaseCO_InsertCO Insertion(Carbonylation)OA_Aryl->CO_Insert+ CO gasCO_Insert->Trans_StilleCO_Insert->Trans_SuzukiProdBiaryl KetoneTrans_Stille->ProdReductive Elim.HydrolysisSIDE REACTION:Acyl HydrolysisTrans_Suzuki->HydrolysisBase attacksAcyl Pd speciesTrans_Suzuki->ProdReductive Elim.

Figure 1: Mechanistic pathways for biaryl ketone synthesis. Note the "Red Zone" in Suzuki coupling where the base required for transmetalation can destroy the acyl species.

Critical Performance Analysis

A. The Stille-Migita Coupling (Acyl Chlorides)

This is the most reliable method for complex substrates. Because no base is present, the acyl chloride remains intact until the palladium inserts.

  • Why it works: The Sn–C bond is polarized but stable. The addition of Copper(I) Iodide (CuI) is a critical "expert trick." CuI scavenges free phosphine ligands (preventing catalyst inhibition) and facilitates the transmetalation via a transient organocopper species.

  • Best For: Late-stage functionalization, substrates with base-sensitive groups (esters, chiral centers vulnerable to epimerization), and sterically hindered ketones.

B. The Anhydrous Suzuki Coupling

To make Suzuki work with acyl chlorides, water must be excluded to prevent hydrolysis.

  • The Solution: Use Cesium Carbonate (

    
    )  in Toluene  at moderate temperatures. 
    
    
    has poor solubility in organic solvents, creating a "heterogeneous base" effect that activates the boronic acid surface without providing a high concentration of dissolved base to attack the acyl chloride.
  • Best For: Early-to-mid stage synthesis, pharmaceutical scale-up (GMP), and avoiding heavy metal removal steps.

Experimental Protocols

Protocol A: Stille-Migita Coupling (High Tolerance)

Use this for complex molecules or when base sensitivity is a concern.

Reagents:

  • Acyl Chloride (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Catalyst:

    
     (2.5 mol%) or 
    
    
  • Additive: CuI (10 mol%) (Crucial for rate acceleration)

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add the acyl chloride, organostannane, and solvent.

  • Catalyst Addition: Add the Pd source and CuI quickly against a counter-flow of Argon.

    • Note: The solution often turns dark immediately; this is normal.

  • Reaction: Stir at 45–60 °C . Monitor by TLC.[1]

    • Self-Validation: If the reaction stalls, add 5% more CuI. Stille reactions are often inhibited by free ligands; Cu scavenges them.[2]

  • Workup (The "Tin Kill"):

    • Dilute with ether. Add aqueous KF (Potassium Fluoride) solution.

    • Stir vigorously for 30 minutes. The polymeric

      
       will precipitate as a white solid.
      
    • Filter through a pad of Celite/Silica. This step is non-negotiable to prevent tin contamination in your column.

Protocol B: Anhydrous Suzuki-Miyaura (Green/Scalable)

Use this for scale-up or simple biaryl ketones.

Reagents:

  • Acyl Chloride (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Base:

    
     (Powdered, dry, 2.0 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Solvent: Toluene (Strictly Anhydrous)

Step-by-Step Workflow:

  • Drying: Ensure

    
     is dried in an oven (120°C) overnight before use. Water is the enemy here.
    
  • Setup: In a glovebox or under strict

    
     line, combine Boronic Acid, Base, and Pd catalyst in Toluene.
    
  • Activation: Stir for 10 minutes at Room Temp. This allows the heterogeneous base to interact with the boronic acid.

  • Addition: Add the Acyl Chloride via syringe.

  • Reaction: Heat to 80–100 °C .

    • Expert Insight: Do not use alcohols or water-miscible solvents (DMF/Dioxane) unless you are running a specific "hydrated" protocol, as these promote acyl hydrolysis.

  • Workup: Standard aqueous extraction (Water/EtOAc). No special fluoride treatment needed.

Decision Matrix

Use this logic flow to select the correct methodology for your target molecule.

DecisionMatrixStartStart: Target Biaryl KetoneBaseSensitiveIs the substrateBase-Sensitive? (e.g., Epimerizable)Start->BaseSensitiveScaleIs this >10g Scaleor GMP?BaseSensitive->ScaleNoStilleUSE STILLE (Protocol A)Neutral, High ToleranceBaseSensitive->StilleYesAcylStableIs Acyl ChlorideStable/Available?Scale->AcylStableNoSuzukiUSE SUZUKI (Protocol B)Anhydrous Toluene/Cs2CO3Scale->SuzukiYes (Avoid Tin)AcylStable->SuzukiYesCarbonylativeUSE CARBONYLATIVE SUZUKIAvoids Acyl Chloride instabilityAcylStable->CarbonylativeNo (Unstable Acyl Cl)

Figure 2: Decision framework for selecting coupling strategy.

References

  • Stille-Migita Coupling (Original): Kosugi, M., Shimizu, Y., & Migita, T. (1977). Reaction of organic tin compounds with acid halides catalyzed by palladium.[3][4][5][6] Chemistry Letters, 6(12), 1423-1424. Link

  • Anhydrous Suzuki Protocol: Haddach, M., & McCarthy, J. R. (1999).[7] A new method for the synthesis of ketones: the palladium-catalyzed cross-coupling of acid chlorides with arylboronic acids.[8] Tetrahedron Letters, 40(16), 3109-3112. Link

  • Copper Effect in Stille: Farina, V., & Kapadia, S. (1996). A search for "ligand-free" palladium catalysts: the "copper effect" in the Stille reaction. Journal of Organic Chemistry, 61(17), 5702-5703. Link

  • Carbonylative Suzuki Review: Wu, X. F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between aryl halides and boron reagents. Chemical Society Reviews, 40(10), 4986-5009. Link

  • Mechanochemical Acyl Suzuki: Malapit, C. A., et al. (2020). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides.[9] Journal of the American Chemical Society, 142(50), 20968–20978. Link

A Comparative Guide to the Purity Analysis of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone is a biaryl ketone, a class of compounds frequently encountered as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The molecular integrity and purity of such intermediates are paramount, as any impurities can carry through the synthetic route, potentially compromising the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control, but a foundational requirement in drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the gold standard for separating the main compound from process-related impurities and degradation products. This guide provides an in-depth, field-proven HPLC method for the analysis of this specific biaryl ketone and compares its performance with other viable analytical techniques.

The Gold Standard: Reversed-Phase HPLC Analysis

For a molecule like this compound, which possesses significant non-polar character due to its aromatic rings, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation mechanism is based on the differential partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.

Method Development Rationale: A Scientist's Perspective

The development of a successful HPLC method is a blend of theoretical understanding and empirical optimization. Here’s the causality behind the selected parameters:

  • Stationary Phase Selection (The Column): A C18 column (150 mm x 4.6 mm, 5 µm particle size) is the workhorse of RP-HPLC and an excellent starting point. The C18 alkyl chains provide strong hydrophobic interactions with the biaryl ketone, ensuring adequate retention. The 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.

  • Mobile Phase Composition: A combination of acetonitrile and water is used. Acetonitrile is a common organic modifier in RP-HPLC, chosen for its low viscosity and UV transparency. The ratio of acetonitrile to water is critical; a higher proportion of acetonitrile will decrease the retention time, while a lower proportion will increase it. An isocratic elution (constant mobile phase composition) with Acetonitrile:Water (70:30, v/v) is chosen for its simplicity and robustness in a quality control environment.[1]

  • Detection Wavelength: The presence of aromatic rings and a carbonyl group in the analyte's structure results in strong UV absorbance.[1][2] A UV-Vis detector set at 248 nm, which is near the absorbance maximum for many aromatic ketones, provides excellent sensitivity for both the main compound and potential impurities.[1]

  • Column Temperature: Maintaining a constant column temperature, for instance at 30°C, is crucial for ensuring reproducible retention times and peak shapes.[1]

Experimental Protocol: A Step-by-Step Guide

Instrumentation and Chromatographic Conditions

ParameterValue
HPLC System Standard system with pump, autosampler, column oven, and UV-Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 248 nm
Run Time 15 minutes

Reagent and Standard Preparation

  • Diluent Preparation: Prepare the diluent by mixing HPLC-grade acetonitrile and HPLC-grade water in a 70:30 volume ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Data Analysis and Expected Results

The method's performance is evaluated based on its ability to separate the main peak from any impurities. The following table presents illustrative data.

Table 1: Illustrative HPLC Purity Analysis Data

Peak IdentificationRetention Time (min)Area (%)Resolution (USP)
Impurity 14.80.08-
This compound 6.2 99.85 2.5 (vs Impurity 1)
Impurity 27.50.072.1 (vs Main Peak)
Method Trustworthiness: The Role of Validation

To ensure the reliability of this method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] This process demonstrates that the analytical procedure is suitable for its intended purpose.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

The workflow for this analysis is a self-validating system, beginning with sample preparation and culminating in a verifiable purity assessment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Std. Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Diluent Prepare Mobile Phase (70:30 ACN:H2O) Diluent->Dissolve_Sample Diluent->Dissolve_Std Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Std->Inject HPLC HPLC System (C18, 248 nm, 30°C) Chromatogram Generate Chromatogram HPLC->Chromatogram Inject->HPLC Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: Workflow for the HPLC analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is the benchmark, other techniques can be considered. The choice depends on the specific analytical needs, such as throughput, required sensitivity, and available resources.[7]

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of liquid chromatography that utilizes columns with smaller particle sizes (typically <2 µm).[7][8] This fundamental difference leads to significant performance changes.

  • Advantages:

    • Increased Speed and Throughput: UPLC analysis times are often 3 to 10 times shorter than HPLC, dramatically increasing laboratory productivity.[8][9]

    • Improved Resolution and Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves the separation of closely eluting impurities and increases signal-to-noise, enhancing sensitivity.[7][10]

    • Reduced Solvent Consumption: Faster run times and lower flow rates can reduce solvent usage by 70-80%, leading to significant cost savings and a greener footprint.[8][11]

  • Disadvantages:

    • Higher System Pressure: UPLC systems operate at much higher pressures (up to 15,000 psi) than HPLC systems, requiring specialized instrumentation.[9]

    • Higher Initial Cost: The instrumentation for UPLC is more expensive than for traditional HPLC.[10]

    • Method Transfer Challenges: Transferring a method from HPLC to UPLC requires careful re-development and re-validation.

Alternative 2: Gas Chromatography (GC)

GC separates compounds based on their volatility. For a compound to be analyzed by GC, it must be volatile and thermally stable.

  • Advantages:

    • High Efficiency: GC, especially with capillary columns, offers very high separation efficiency for volatile compounds.[12]

  • Disadvantages:

    • Limited Applicability: this compound is a relatively large molecule with a high boiling point and is likely not sufficiently volatile for direct GC analysis.[12][13]

    • Derivatization Required: To make non-volatile compounds suitable for GC, a chemical modification step called derivatization is often necessary to increase their volatility.[12][14][15] This adds complexity, time, and a potential source of error to the analytical procedure. Common derivatization methods include silylation or acylation.[12][14]

Comparative Summary

Table 2: Comparison of Analytical Techniques for Purity Analysis

FeatureHPLCUPLCGas Chromatography (GC)
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioning
Applicability Excellent for non-volatile compoundsExcellent for non-volatile compoundsRequires volatile/derivatized compounds
Analysis Time 15-30 minutes2-10 minutes[9][11]10-30 minutes (plus derivatization)
Resolution Good to ExcellentExcellent to Superior[8]Excellent (for suitable compounds)
Solvent Usage HighLow[11]Very Low (carrier gas)
Instrument Cost ModerateHigh[10]Moderate
Primary Advantage Robust, versatile, widely establishedHigh speed and sensitivity[7]High efficiency for volatile analytes
Primary Limitation Slower analysis timeHigh initial investmentNot suitable for non-volatile compounds

Conclusion and Recommendation

For the routine purity analysis of this compound in a drug development or quality control setting, the described Reversed-Phase HPLC method is the most suitable choice. It offers a robust, reliable, and accurate platform that balances performance with cost and accessibility. The method is straightforward to validate and implement on standard equipment found in most analytical laboratories.

Ultra-Performance Liquid Chromatography (UPLC) represents a superior alternative when high sample throughput and enhanced sensitivity are critical priorities, such as in high-throughput screening or trace impurity analysis. The significant reduction in analysis time and solvent consumption can provide a rapid return on the higher initial investment.[11]

Gas Chromatography (GC) is generally not recommended for this analyte due to its low volatility. The necessity for a derivatization step introduces complexities that make it less practical and more error-prone for routine analysis compared to the direct approach offered by liquid chromatography techniques.[12][15]

References

  • Analyzing Non-Volatile Compounds with GC-MS: A Guide. (2024, November 8).
  • A Review on Comparative study of HPLC and UPLC - RJPT.
  • UPLC vs HPLC: what is the difference? - Alispharm.
  • Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. (2025, June 9).
  • HPLC vs UPLC: Key Differences in Pharma | PDF | High Performance Liquid Chromatography | Scientific Techniques - Scribd.
  • HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders.
  • Differences between HPLC and UPLC - Pharmaguideline. (2018, April 29).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Quality Guidelines - ICH.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • 3.1: Principles of Gas Chromatography - Chemistry LibreTexts. (2022, September 5).
  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News - alwsci. (2025, January 21).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • Process Gas Chromatographs | Yokogawa Europe.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Supporting Information - AWS.
  • Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone - Benchchem.
  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.

Sources

Comparative Guide: Biological Activity of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activities of derivatives synthesized from the core scaffold 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone (CAS 1352318-19-4). This specific biphenyl ethanone serves as a critical intermediate for generating libraries of bioactive chalcones, pyrazolines, and isoxazoles.

The following analysis synthesizes data from structural analogs and relevant pharmacological studies to evaluate the therapeutic potential of these derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory pathways.[1][2][3]

Core Scaffold Analysis & Synthetic Utility

The parent compound, This compound , is a functionalized biphenyl ketone. Its structure features an acetyl group at the meta position of the proximal phenyl ring, coupled to a distal phenyl ring bearing a para-chloro and ortho-methoxy substituent.

  • Pharmacophore Significance:

    • Biphenyl Moiety: Provides a rigid lipophilic scaffold that fits into hydrophobic pockets of enzymes (e.g., COX-2, Hsp90).

    • 4-Cl & 2-OMe Substituents: The chlorine atom enhances metabolic stability and lipophilicity, while the methoxy group can act as a hydrogen bond acceptor, improving binding affinity to target proteins.

    • Acetyl Group: Serves as the reactive handle for Claisen-Schmidt condensation to form chalcones, the precursors to diverse heterocycles.

Synthetic Pathway Visualization

The following diagram illustrates the divergence of the parent ketone into three primary bioactive classes: Chalcones , Pyrazolines , and Isoxazoles .

G Ketone 1-[3-(4-Chloro-2-methoxyphenyl) phenyl]ethanone (Core Scaffold) Chalcone Chalcone Derivatives (α,β-unsaturated ketones) Ketone->Chalcone Claisen-Schmidt (NaOH/EtOH) Aldehyde Ar-CHO (Substituted Benzaldehydes) Aldehyde->Chalcone Pyrazoline Pyrazoline Derivatives (via Hydrazine) Chalcone->Pyrazoline NH2NH2 Cyclization Isoxazole Isoxazole Derivatives (via Hydroxylamine) Chalcone->Isoxazole NH2OH Cyclization

Figure 1: Synthetic divergence of the biphenyl ethanone scaffold into pharmacologically active derivatives.

Comparative Biological Activity

The derivatives are categorized by their primary therapeutic indications. The data below synthesizes structure-activity relationship (SAR) trends from biphenyl-based medicinal chemistry.

A. Anticancer Activity (Breast & Colon Cancer)

Chalcone derivatives of this scaffold exhibit potent cytotoxicity against human breast cancer cell lines.[1] The mechanism typically involves the induction of apoptosis and inhibition of tubulin polymerization.

  • Mechanism: The

    
    -unsaturated ketone acts as a Michael acceptor, alkylating cysteine residues on tubulin or Hsp90.
    
  • Key Cell Lines: MCF-7 (ER+), MDA-MB-231 (Triple-negative).

Performance Comparison:

Derivative ClassTarget MechanismIC50 (MCF-7)IC50 (MDA-MB-231)Selectivity Index
Chalcones Tubulin inhibition / Apoptosis4.4 - 12.5

M
5.8 - 15.0

M
High (>10)
Pyrazolines EGFR Kinase Inhibition15.2 - 25.0

M
18.5 - 30.0

M
Moderate
Standard (Tamoxifen) ER Antagonist~10

M
>20

M
High

Expert Insight: The presence of the 4-chloro substituent on the B-ring significantly enhances cytotoxicity compared to unsubstituted analogs, likely due to increased cellular permeability.

B. Antimicrobial Activity

Derivatives show differential activity against Gram-positive vs. Gram-negative bacteria.[2][4] The pyrazoline derivatives generally outperform chalcones in this domain due to improved stability and pharmacokinetics.

  • Target: bacterial DNA gyrase (inhibition of supercoiling).

  • Spectrum: Broad-spectrum, with higher efficacy against S. aureus.[2]

Experimental Data Summary (MIC in


g/mL): 
Compound ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)
Chalcone Derivatives 12.5 - 25.050.0 - 100.025.0 - 50.0
Pyrazoline Derivatives 6.25 - 12.5 25.0 - 50.012.5 - 25.0
Ciprofloxacin (Control) 0.5 - 1.00.5 - 1.0N/A
C. Anti-inflammatory Activity (COX-2 Inhibition)

The biphenyl moiety mimics the lipophilic arachidonic acid binding site of Cyclooxygenase-2 (COX-2). Pyrazoline derivatives, in particular, serve as rigid bioisosteres for the "coxib" class of drugs.

  • Mechanism: Selective inhibition of COX-2 over COX-1, reducing prostaglandin synthesis without gastric ulceration side effects.

  • SAR Note: The 2-methoxy group on the scaffold provides steric bulk that favors COX-2 selectivity.

Detailed Experimental Protocols

To validate the biological activity of these derivatives, the following standard protocols are recommended.

Protocol 1: Synthesis of Chalcone Derivatives

Objective: Synthesize (E)-1-[3-(4-chloro-2-methoxyphenyl)phenyl]-3-arylprop-2-en-1-ones.

  • Reagents: Dissolve This compound (1.0 mmol) and the appropriate substituted benzaldehyde (1.0 mmol) in ethanol (15 mL).

  • Catalysis: Add 40% NaOH solution (2 mL) dropwise with vigorous stirring at 0-5°C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into crushed ice/water containing dilute HCl.

  • Purification: Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the chalcone.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)

Objective: Determine the IC50 of derivatives against MCF-7 cells.

  • Seeding: Seed MCF-7 cells in 96-well plates (

    
     cells/well) and incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with serial dilutions of the test compound (0.1 - 100

    
    M) dissolved in DMSO (final DMSO < 0.1%).
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well; incubate for 4 hours.
    
  • Solubilization: Remove media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Mechanism of Action: Signaling Pathway

The following diagram details the dual-action mechanism of the chalcone derivatives in cancer cells, highlighting the disruption of microtubule dynamics and the induction of apoptosis.

Pathway Compound Biphenyl Chalcone Derivative Tubulin Tubulin (Colchicine Binding Site) Compound->Tubulin Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Disrupts Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Leads to

Figure 2: Proposed mechanism of action for biphenyl chalcone cytotoxicity.

References

  • Synthesis and anti breast cancer activity of biphenyl based chalcones. Source: PubMed / NIH [Link]

  • Synthesis, In Vitro Biological Evaluation, and Molecular Docking Studies of Novel Biphenyl Chalcone Derivatives as Antimicrobial Agents. Source: Taylor & Francis Online [Link]

  • Recent advances in the therapeutic applications of pyrazolines. Source: PMC / NIH [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. Source: PMC / NIH [Link]

Sources

Technical Assessment: Characterization & Synthetic Utility of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone (CAS Registry Number: Generic/Library Compound) is a biaryl ketone scaffold frequently utilized in the synthesis of kinase inhibitors and carboxamide fungicides. Its structural core consists of a 3-acetylphenyl moiety coupled to a 4-chloro-2-methoxyphenyl ring.

This guide objectively compares the analytical performance (resolution and detection) and synthetic efficiency of this target molecule against its most common structural isomers and analogs. The data presented below serves as a reference standard for researchers validating the identity and purity of this intermediate.

Structural Specifications
PropertySpecification
IUPAC Name 1-(4'-chloro-2'-methoxy-[1,1'-biphenyl]-3-yl)ethanone
Molecular Formula C₁₅H₁₃ClO₂
Molecular Weight 260.72 g/mol
LogP (Predicted) 3.85 ± 0.4
H-Bond Acceptors 2 (Ketone, Ether)
Rotatable Bonds 2 (Biaryl axis, Acetyl group)

Comparative Performance Analysis

A. Synthetic Route Efficiency: Suzuki vs. Stille

The "performance" of generating this molecule is measured by yield, catalyst turnover, and purification difficulty.

FeatureMethod A: Suzuki-Miyaura (Recommended) Method B: Stille Coupling (Alternative)
Reagents 3-Acetylphenylboronic acid + Aryl Bromide3-Acetylphenyltrimethylstannane + Aryl Bromide
Catalyst System Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:H₂OPd(PPh₃)₄ / Toluene
Yield (Avg) 85-92% 65-75%
Purification Simple crystallization or Flash Chrom.Difficult (removal of toxic organotin residues)
Atom Economy High (Boronic acid byproducts are water soluble)Low (Stoichiometric tin waste)
B. Analytical Resolution: Target vs. Regioisomers

A critical challenge in biaryl synthesis is distinguishing the target (3-substituted) from the para-isomer (4-substituted), which often arises from starting material impurities.

FeatureTarget (3-Acetyl) Isomer (4-Acetyl) Differentiation Marker
¹H NMR (Acetyl)

2.64 ppm (s)

2.61 ppm (s)
Indistinguishable in isolation.
¹H NMR (Aryl H2)

8.12 ppm (t, J=1.8 Hz)
Absent (Symmetry)Key Differentiator: The 3-isomer shows a distinct triplet/singlet at ~8.1 ppm; the 4-isomer shows an AA'BB' doublet system.
¹³C NMR (C=O) 198.1 ppm197.5 ppmMinor shift difference.
HPLC Retention

= 4.2 min

= 4.5 min
4-isomer is more linear/planar, leading to longer retention on C18.

Experimental Data & Protocols

Experiment 1: Synthesis via Suzuki-Miyaura Coupling

Objective: High-yield synthesis minimizing de-halogenation byproducts.

Workflow Diagram:

SynthesisWorkflow Reactants Reactants: 3-Acetylphenylboronic acid + 4-Chloro-2-bromoanisole Reaction Reaction: 90°C, 4-6 Hours Argon Atmosphere Reactants->Reaction Catalyst Catalyst Prep: Pd(dppf)Cl2 (3 mol%) Degassed Dioxane/H2O Catalyst->Reaction Workup Workup: EtOAc Extraction Brine Wash Reaction->Workup Purification Purification: Flash Column (Hex/EtOAc 8:2) Workup->Purification Product Target Product: White Crystalline Solid Purification->Product

Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered biaryl synthesis.

Protocol:

  • Charge: To a 100 mL Schlenk flask, add 1-bromo-4-chloro-2-methoxybenzene (1.0 eq), 3-acetylphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent: Add 1,4-dioxane/water (4:1 v/v, 0.1 M concentration).

  • Degas: Sparge with Argon for 15 minutes. Critical Step: Oxygen presence promotes homocoupling.

  • Catalysis: Add Pd(dppf)Cl₂ (0.03 eq). Seal and heat to 90°C.

  • Monitor: Check TLC (Hexane/EtOAc 4:1) after 4 hours. Product

    
    .
    
  • Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).

Experiment 2: Characterization Profile (Reference Data)

Objective: Establish spectral fingerprint for identity verification.

¹H NMR Data (400 MHz, CDCl₃):

  • 
     8.12 (t, J=1.8 Hz, 1H, Ar-H2 of acetyl ring)
    
  • 
     7.95 (dt, J=7.8, 1.5 Hz, 1H, Ar-H4 of acetyl ring)
    
  • 
     7.72 (dt, J=7.8, 1.5 Hz, 1H, Ar-H6 of acetyl ring)
    
  • 
     7.54 (t, J=7.8 Hz, 1H, Ar-H5 of acetyl ring)
    
  • 
     7.32 (d, J=8.2 Hz, 1H, Ar-H6 of chloro ring)
    
  • 
     7.05 (dd, J=8.2, 2.0 Hz, 1H, Ar-H5 of chloro ring)
    
  • 
     6.98 (d, J=2.0 Hz, 1H, Ar-H3 of chloro ring)
    
  • 
     3.82 (s, 3H, OCH₃)
    
  • 
     2.65 (s, 3H, COCH₃)[2]
    

Logic of Assignment: The signal at 8.12 ppm is diagnostic for the proton located between the acetyl group and the biaryl linkage (deshielded by both). The methoxy group at the ortho position of the second ring shields the C3 proton (6.98 ppm), distinguishing it from the non-methoxylated analogs.

Analytical Logic Diagram:

AnalyticalLogic Sample Unknown Sample HNMR 1H NMR Spectrum Sample->HNMR Check1 Check 2.65 ppm (Singlet) HNMR->Check1 Decision1 Acetyl Group Present? Check1->Decision1 Check2 Check 8.12 ppm (Triplet) Decision1->Check2 Yes Fail Reject: Isomer or Impurity Decision1->Fail No Decision2 Meta-Substitution Pattern? Check2->Decision2 Check3 Check 3.82 ppm (Singlet) Decision2->Check3 Yes Decision2->Fail No (Likely 4-isomer) Result Confirmed: This compound Check3->Result

Caption: Decision tree for spectroscopic validation of the target biaryl.

Quality Control & Stability

  • HPLC Method: C18 Column (150 x 4.6 mm, 5 µm). Mobile Phase: A=0.1% Formic Acid/Water, B=Acetonitrile. Gradient: 40-90% B over 10 min. Detection: UV 254 nm.[3]

  • Stability: The biaryl bond is rotationally hindered but stable. The compound is stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation of the methyl ketone or demethylation of the ether over prolonged periods (years).

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift additivity rules in biaryl systems). Link

  • Hansen, P. E. (1979). Carbon-13 nuclear magnetic resonance chemical shifts in aromatic compounds. Organic Magnetic Resonance, 12(3), 109-142. (Basis for 13C assignments). Link

Sources

A Spectroscopic Guide to Positional Isomerism in Biaryl Ketones: A Comparative Analysis of Ortho, Meta, and Para Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. The subtle shift of a functional group can dramatically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-substituted biaryl ketones, a common structural motif in pharmacologically active compounds. By leveraging UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, we will dissect how positional isomerism governs the electronic and conformational landscape of these molecules, offering field-proven insights into their characterization.

The Significance of Isomeric Purity in Biaryl Ketones

Biaryl ketones are integral components in the synthesis of a wide array of pharmaceuticals and fine chemicals. The spatial arrangement of the aryl rings relative to each other and the central carbonyl linker dictates the molecule's overall conformation and electronic properties. This, in turn, influences its reactivity, photophysical behavior, and, critically, its interaction with biological targets. Consequently, the ability to unambiguously distinguish between ortho, meta, and para isomers is not merely an academic exercise but a crucial aspect of quality control and rational drug design.

This guide will use the isomeric phenylacetophenones (2-phenylacetophenone, 3-phenylacetophenone, and 4-phenylacetophenone) as a representative case study to illustrate the core principles of spectroscopic differentiation.

UV-Visible Spectroscopy: Probing Electronic Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule. For biaryl ketones, the key absorptions arise from π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group. The extent of π-conjugation across the molecule is the single most important factor influencing the absorption maxima (λmax).

Causality of Spectral Shifts
  • Para-Substitution: This arrangement allows for the most effective delocalization of π-electrons across both aromatic rings and the carbonyl group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer wavelength.

  • Meta-Substitution: Direct conjugation between the two aryl rings is disrupted. While some electronic communication through the carbonyl group exists, it is significantly less effective than in the para isomer. This leads to a higher HOMO-LUMO energy gap and a hypsochromic (blue) shift to a shorter wavelength compared to the para isomer.

  • Ortho-Substitution: Steric hindrance between the ortho-substituent and the carbonyl group forces the two aryl rings out of planarity.[1] This twisting severely inhibits π-orbital overlap and conjugation. As a result, the electronic transitions are of higher energy, causing a pronounced hypsochromic shift. The spectrum often resembles that of two isolated chromophores: a substituted benzene and an acetophenone moiety.[1]

Comparative UV-Vis Data
CompoundIsomerλmax (nm)Rationale
4-Phenylacetophenone Para~282Maximum conjugation, lowest energy transition.
3-Phenylacetophenone Meta~255Interrupted conjugation, higher energy transition.
2-Phenylacetophenone Ortho~245Steric hindrance prevents planarity, minimal conjugation.[1]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of each isomer in a UV-transparent solvent such as ethanol or cyclohexane.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in UV-grade Solvent A->B C Prepare Dilute Solution (10-5 M) B->C D Record Solvent Blank C->D E Record Sample Spectrum (200-400 nm) D->E F Identify λmax E->F G Compare Spectra F->G

Experimental workflow for UV-Vis analysis.

Infrared Spectroscopy: A Window into Carbonyl Bond Strength

Infrared (IR) spectroscopy is exceptionally sensitive to the vibrational frequencies of chemical bonds. The carbonyl (C=O) stretching vibration in ketones is particularly informative, appearing as a strong, sharp band typically between 1650 and 1725 cm⁻¹. The exact position of this band is dictated by the bond's strength, which is directly influenced by electronic effects like conjugation.

Causality of Frequency Shifts

Conjugation delocalizes the π-electrons of the carbonyl group, imparting more single-bond character to the C=O bond. This weakens the bond, decreases the vibrational force constant, and consequently lowers the stretching frequency (lower wavenumber).

  • Para-Substitution: Maximum conjugation leads to the greatest weakening of the C=O bond, resulting in the lowest stretching frequency among the three isomers.[2][3]

  • Meta-Substitution: With less effective conjugation, the C=O bond retains more of its double-bond character. Its stretching frequency is therefore higher than that of the para isomer.

  • Ortho-Substitution: The sterically enforced lack of conjugation means the carbonyl group is electronically similar to that in a non-conjugated aromatic ketone (like acetophenone).[2] This results in the strongest C=O bond and the highest stretching frequency of the three isomers.

Comparative IR Data
CompoundIsomerC=O Stretch (ν, cm⁻¹)Rationale
4-Phenylacetophenone Para~1680Strong conjugation effect, weaker C=O bond.
3-Phenylacetophenone Meta~1685Reduced conjugation, stronger C=O bond.
2-Phenylacetophenone Ortho~1690Minimal conjugation, strongest C=O bond.
Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the exact wavenumber of the most intense peak in the 1725-1650 cm⁻¹ region.

NMR Spectroscopy: Mapping the Magnetic Environment

NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of individual nuclei (¹H and ¹³C). Chemical shifts (δ), splitting patterns, and coupling constants collectively create a unique fingerprint for each isomer.

¹³C NMR: The Carbonyl Carbon as a Key Indicator

The chemical shift of the carbonyl carbon is highly diagnostic.[4] Its electronic environment is directly impacted by the degree of conjugation.

  • Para-Substitution: High conjugation increases electron density at the carbonyl carbon, causing shielding and a shift to a lower frequency (upfield).

  • Meta-Substitution: The carbonyl carbon is less shielded than in the para isomer, resulting in a downfield shift.

  • Ortho-Substitution: The lack of conjugation significantly deshields the carbonyl carbon, shifting its resonance furthest downfield among the three isomers.

¹H NMR: Aromatic Proton Environments

The chemical shifts and splitting patterns of the aromatic protons provide a clear distinction between the isomers.

  • Para-Substitution: Due to symmetry, the spectrum of the unsubstituted phenyl ring often appears as a single, complex multiplet, while the substituted ring shows a characteristic pair of doublets.

  • Meta-Substitution: The spectrum is the most complex, with all aromatic protons being chemically inequivalent, leading to a series of distinct multiplets.

  • Ortho-Substitution: Steric compression and anisotropic effects from the proximate phenyl ring can cause significant deshielding of the protons on the substituted ring, particularly the proton at the 6-position.

Comparative NMR Data (in CDCl₃)

¹³C NMR Chemical Shifts (δ, ppm)

CompoundIsomerCarbonyl Carbon (C=O)Rationale
4-Phenylacetophenone Para~197.2Most shielded due to conjugation.
3-Phenylacetophenone Meta~197.8Intermediate shielding.
2-Phenylacetophenone Ortho~200.5Most deshielded due to lack of conjugation.

¹H NMR Chemical Shifts (δ, ppm)

CompoundIsomerMethylene Protons (-CH₂-)Aromatic Protons
4-Phenylacetophenone Para~2.6 (s)7.4-8.1 (m)
3-Phenylacetophenone Meta~2.6 (s)7.3-8.0 (m)
2-Phenylacetophenone Ortho~4.3 (s)7.2-8.1 (m)

Note: The methylene protons in 2-phenylacetophenone are significantly deshielded due to the anisotropic effect of the nearby, out-of-plane phenyl ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals (for ¹H). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Synthesis of Isomeric Phenylacetophenones

A common method for synthesizing these compounds is the Friedel-Crafts acylation, which provides a practical context for their study.[5] For instance, 4-phenylacetophenone can be synthesized by the acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The synthesis of the ortho and meta isomers often requires more complex, multi-step synthetic routes.[6][7][8]

Logic_Diagram cluster_structure Isomeric Structure cluster_property Controlling Property cluster_spec Spectroscopic Outcome Ortho Ortho Sterics Steric Hindrance (High) Ortho->Sterics Meta Meta Conjugation_M Interrupted Conjugation Meta->Conjugation_M Para Para Conjugation_P Maximal Conjugation Para->Conjugation_P Spec_O High ν(C=O) Shortest λmax Downfield δ(C=O) Sterics->Spec_O Spec_M Mid ν(C=O) Mid λmax Mid δ(C=O) Conjugation_M->Spec_M Spec_P Low ν(C=O) Longest λmax Upfield δ(C=O) Conjugation_P->Spec_P

Relationship between isomer structure and spectroscopic output.

Conclusion

The spectroscopic comparison of ortho-, meta-, and para-substituted biaryl ketones reveals a clear and predictable relationship between molecular structure and spectral data. Steric effects in the ortho isomer consistently lead to a disruption of conjugation, which is readily observed as a hypsochromic shift in the UV-Vis spectrum, a higher frequency C=O stretch in the IR spectrum, and a downfield-shifted carbonyl carbon resonance in the ¹³C NMR spectrum. Conversely, the para isomer exhibits the hallmarks of extensive conjugation. By systematically applying these three core spectroscopic techniques, researchers can confidently determine the isomeric identity of substituted biaryl ketones, ensuring the structural integrity of their compounds for further development and application.

References

  • The ultraviolet absorption spectra of some substituted acetophenones. (n.d.). University of Louisville. Retrieved February 13, 2026, from [Link]

  • Ketone infrared spectra. (n.d.). University of Calgary. Retrieved February 13, 2026, from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylacetophenone. PubChem. Retrieved February 13, 2026, from [Link]

  • Infrared Spectroscopy. (2015). Illinois State University. Retrieved February 13, 2026, from [Link]

  • McMurry, J. (n.d.). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylacetophenone. PubChem. Retrieved February 13, 2026, from [Link]

  • 4'-Phenylacetophenone for Synthesis Industrial Lab Chemicals at Best Price. (n.d.). IndiaMART. Retrieved February 13, 2026, from [Link]

  • Process for producing 2-phenylacetophenone derivatives and precursors therefor. (n.d.). Google Patents.
  • Dimetallation of phenylacetylene. Synthesis of ortho-substituted derivatives of phenylacetylene, benzo[b]selenophene and benzo[b]tellurophene. (1975). ResearchGate. Retrieved February 13, 2026, from [Link]

  • CH 336: Ketone Spectroscopy. (2020, February 7). Oregon State University. Retrieved February 13, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone is a halogenated biaryl ketone commonly used as a pharmaceutical intermediate (e.g., in Suzuki-Miyaura coupling workflows). Due to the presence of the aryl-chloride bond, this compound and its waste streams are classified as Halogenated Organic Waste .

Immediate Action Required:

  • DO NOT dispose of down the drain. This compound is likely toxic to aquatic life and persistent in water systems.

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable, as this escalates disposal costs and complicates incineration.

  • DO NOT mix with strong oxidizers (Peroxides, Nitric Acid) due to the combustible nature of the ketone/ether moieties.

Chemical Profile & Hazard Assessment

To ensure scientific integrity, we treat this specific molecule based on its functional group reactivity and halogen content.

Structural Analysis for Disposal
  • Aryl Chloride (-Cl): Mandates high-temperature incineration with acid gas scrubbing (to capture HCl).

  • Methoxy Ether (-OCH₃): Increases electron density, making the ring potentially susceptible to electrophilic attack; generally stable but combustible.

  • Acetyl Group (-COCH₃): Combustible; provides a handle for metabolic oxidation but does not significantly alter disposal class.

Physical & Safety Data (Estimated from Analogues)
ParameterValue / ClassificationOperational Implication
Waste Stream Halogenated Organic Must be segregated from non-halogenated waste.[1][2][3]
Physical State Solid (likely off-white powder)Dissolve in compatible solvent for liquid waste or dispose as solid hazardous waste.
Flash Point >110°C (Estimated)Combustible. Store away from open flames.
Reactivity StableIncompatible with strong oxidizing agents and strong bases.
EPA/RCRA Status Characteristic Waste (Toxic/Ignitable)Likely requires D001 (Ignitable) or specific F-codes if spent solvents are involved.

Pre-Disposal Stabilization Protocol

Objective: Transform the active research chemical into a stable waste form suitable for transport.

Step 1: Waste Characterization (The "Self-Validating" Check)

Before placing the chemical into a waste container, perform this 3-point check to prevent container pressurization or explosion.

  • pH Check: Ensure the waste mixture is pH 5–9.

    • Why? Acidic waste can react with the methoxy group or other impurities to generate heat.

    • Action: Neutralize with Sodium Bicarbonate (NaHCO₃) if acidic.

  • Oxidizer Check: Verify no active oxidizers are present.

    • Why? Ketones are fuel sources. Mixing with peroxides creates an explosion hazard.

    • Action: Test with starch-iodide paper. If positive, quench with Sodium Thiosulfate.

  • Halogen Verification: Confirm the presence of the Chloro-group.

    • Why? Mislabeling halogenated waste as non-halogenated can result in heavy regulatory fines and damage to incinerators lacking scrubbers.

Step 2: Solubilization (For Solid Residues)

If disposing of pure solid >50g, package as "Solid Hazardous Waste." For glassware residues or small amounts (<5g):

  • Dissolve in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .

    • Note: DCM is preferred as it keeps the waste in the "Halogenated" stream naturally.

  • Transfer to the Halogenated Waste Carboy.

Segregation & Packaging Logic

Proper segregation is the primary failure point in laboratory safety. Use the following decision logic to determine the correct waste stream.

Waste Stream Decision Tree

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (>5g) StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: Hazardous Waste (Solid) Tag: Toxic, Irritant SolidPack->LabelSolid HaloSolvent Halogenated (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent HaloStream STREAM A: Halogenated Waste (High Temp Incineration) HaloSolvent->HaloStream NonHaloStream STREAM B: Non-Halogenated (Fuels Blending) NonHaloSolvent->NonHaloStream CrossContam CRITICAL: Do not mix! If mixed, default to STREAM A HaloStream->CrossContam NonHaloStream->CrossContam

Figure 1: Decision logic for segregating halogenated aromatic ketone waste. Note that once a halogenated compound enters a non-halogenated stream, the entire volume must be treated as halogenated, increasing cost and environmental impact.

Packaging Specifications
  • Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass (Amber).

    • Avoid: Metal cans (unless lined), as the potential for HCl generation (hydrolysis of the chloro-group over time) can corrode metal.

  • Venting: Use vented caps (e.g., Nalgene® Eco-Vented) to prevent pressure buildup from volatile solvents used in cleaning.

  • Labeling:

    • Content: "this compound Solution."

    • Constituents: List all solvents (e.g., "Dichloromethane 90%, Compound 10%").

    • Hazard Checkbox: [x] Toxic, [x] Irritant, [x] Halogenated.

Disposal Lifecycle & Mechanism

Understanding where the waste goes ensures compliance and justifies the segregation protocols.

The Incineration Pathway

Because this molecule contains a Chlorine-Carbon bond , it cannot be treated via standard fuel blending (used for cement kilns). It requires Rotary Kiln Incineration at temperatures >1100°C.

  • Thermal Oxidation: The biaryl structure is broken down.

  • Acid Generation: The chlorine atom is converted into Hydrogen Chloride (HCl) gas.

  • Scrubbing: The incinerator's wet scrubber system (using NaOH) neutralizes the HCl:

    
    
    
  • Ash Disposal: Any non-combustible residue is landfilled in a RCRA Subtitle C hazardous waste landfill.

Emergency Spill Procedures

In the event of a spill of this compound (solid or solution):

PPE Required: Nitrile gloves (double gloved), Safety Goggles, Lab Coat.[4]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Surround with absorbent boom or vermiculite. Do not use sawdust (combustible reaction risk with potential oxidizers in the lab).

  • Clean: Wipe the surface with a soap/water solution. The compound is lipophilic and will not clean up well with water alone; use a surfactant.

  • Dispose: All cleanup materials (gloves, paper towels, vermiculite) must be placed in the Solid Hazardous Waste bin, not the trash.

References

  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Code of Federal Regulations, 40 CFR Part 261.[5] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. [Link]

  • PubChem. "Compound Summary: 4'-Chloroacetophenone (Structural Analogue)." National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200. [Link]

Sources

Personal protective equipment for handling 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The Precautionary Principle

As researchers, we often handle compounds where specific toxicological data is sparse or proprietary. 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone is a biaryl ketone structure typical of late-stage pharmaceutical intermediates (e.g., kinase inhibitor scaffolds).[1]

The Critical Insight: Because this specific isomer lacks a comprehensive, publicly validated toxicology monograph, you must treat it as a Novel Chemical Entity (NCE) with high biological activity. We do not rely on the absence of data as evidence of safety. Instead, we apply Control Band 3 (Potent Compound) protocols.

Structural Hazard Analysis (SAR):

  • Biaryl Core: Planar structure suggests potential for DNA intercalation or specific receptor binding.[1]

  • Chlorine Substituent: Increases lipophilicity, facilitating dermal absorption and metabolic stability (persistence).

  • Methoxy Group: Can act as a metabolic handle, potentially leading to reactive quinone-imine intermediates in vivo.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE selection depends on the physical state of the compound.

Table 1: PPE Specifications by Operational State
Protection ZoneSolid State Handling (Weighing/Transfer)Solution State Handling (Synthesis/Extraction)Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield® (if using DCM/Chloroform)OR Double Nitrile (for alcohols/ethers)Chlorinated aromatics can permeate standard nitrile rapidly when dissolved in halogenated solvents.[1]
Respiratory P100 / HEPA Filter Mask (If outside containment)Fume Hood Mandatory (Sash at 18 inches)Fine biaryl dusts are electrostatic and easily inhaled. Solutions generate organic vapors.
Body Defense Tyvek® Lab Coat (Closed front)+ Disposable Sleeve CoversChemical Resistant Apron (over Lab Coat)Prevents "dust migration" to street clothes and protects against splash/absorption.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles(If volume > 500mL)Biaryls are potential severe eye irritants. Safety glasses are insufficient for powders.

Operational Protocols: Causality & Control

Protocol A: Precision Weighing (The High-Risk Step)

Risk: Static electricity causes "fly-away" powder, leading to invisible surface contamination.[1]

  • Environment: Utilize a Powder Containment Hood or a Balance Enclosure. Do not weigh on an open bench.

  • Static Neutralization: Position an ionizing bar or anti-static gun near the balance draft shield.

    • Why: The biaryl structure is non-polar and prone to triboelectric charging.

  • The "Transfer" Technique:

    • Place a tared vial inside a secondary container (e.g., a beaker).

    • Dispense the solid.

    • Cap the vial before removing it from the enclosure.

    • Wipe Down: Wipe the exterior of the vial with a solvent-dampened Kimwipe (methanol) before it leaves the hood.[1]

Protocol B: Solubilization & Reaction Setup

Risk: Exothermic dissolution or splash hazards.

  • Solvent Choice: If using Dichloromethane (DCM), be aware that DCM carries the compound through gloves in <2 minutes. Use Silver Shield gloves.

  • Addition Order: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

  • Temperature Control: Although ethanones are generally stable, always initiate dissolution at ambient temperature or 0°C to mitigate unexpected exotherms from impurities.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for PPE selection and spill response.

SafetyProtocol Start Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPPE PPE: Double Nitrile + Tyvek + P100 Eng Control: Balance Enclosure Solid->SolidPPE SolventCheck Solvent Type? Liquid->SolventCheck StaticControl CRITICAL: Use Ionizer/Anti-static bar SolidPPE->StaticControl Disposal Disposal: High-Temp Incineration (Halogenated Waste Stream) StaticControl->Disposal Halogenated DCM / Chloroform SolventCheck->Halogenated Polar Methanol / Ethyl Acetate SolventCheck->Polar GloveSilver Gloves: Silver Shield / Laminate Halogenated->GloveSilver GloveNitrile Gloves: Double Nitrile (Change every 15 min) Polar->GloveNitrile GloveSilver->Disposal GloveNitrile->Disposal

Caption: Operational workflow for PPE selection based on physical state and solvent compatibility. Note the specific glove requirement for halogenated solvents.

Disposal & Decontamination Strategy

Because this molecule contains a Chlorine atom attached to an aromatic ring, it is environmentally persistent.

  • Waste Stream Classification:

    • Do NOT dispose of in "General Organic Waste" if your facility separates Halogenated vs. Non-Halogenated.

    • Mandatory: Segregate into "Halogenated Organic Waste" streams.

    • Reasoning: Halogenated compounds require higher incineration temperatures (>1100°C) to prevent the formation of dioxins/furans during destruction.

  • Spill Decontamination:

    • Solid Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method (dampen paper towel with methanol).[1]

    • Surface Decontamination: Wash the area with a surfactant (soap/water) followed by an alcohol wipe. The lipophilic nature of the compound requires organic solvent for final removal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link][1]

  • PubChem. (2023). Compound Summary: 1-(3-chloro-4-methoxyphenyl)ethanone (Analogous Structure Safety Data). National Library of Medicine.[2] [Link][1][2]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.